Product packaging for Peiminine(Cat. No.:CAS No. 18059-10-4)

Peiminine

Número de catálogo: B1679210
Número CAS: 18059-10-4
Peso molecular: 429.6 g/mol
Clave InChI: IQDIERHFZVCNRZ-GAJVHJNZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Peiminine (CAS 18059-10-4) is a key bioactive isosteroidal alkaloid extracted from the bulbs of Fritillaria species, with a molecular formula of C27H43NO3 and a molecular weight of 429.64 g·mol⁻¹ . This compound is a subject of extensive research due to its multifaceted biological activities and potential therapeutic mechanisms. In oncology, this compound demonstrates significant anti-proliferative effects across various cancer cell lines. Studies show it induces apoptosis and autophagic cell death in colorectal cancer cells (HCT-116) and modulates key metabolic pathways involving amino acids, carbohydrates, and lipids . In human hepatocellular carcinoma (HepG2) cells, it triggers apoptosis through both intrinsic and extrinsic pathways, evidenced by the activation of caspases-3, -8, -9, and PARP cleavage . Recent network pharmacology and in vitro studies on lung cancer (H1299 cells) indicate that this compound inhibits cell viability and likely acts by suppressing the PI3K–Akt signaling pathway . Beyond oncology, this compound exhibits potent anti-inflammatory and immunomodulatory properties. It suppresses osteoclastogenesis and bone loss in ovariectomized mouse models by inhibiting the RANKL-induced NF-κB and ERK signaling pathways, highlighting its potential for osteoporosis research . Its anti-inflammatory efficacy extends to skin models, where it alleviates C. acnes -induced inflammation by regulating the NF-κB pathway, suggesting utility in dermatological research . Researchers value this compound as a versatile tool for investigating programmed cell death, metabolic reprogramming in cancer, and signaling pathways like NF-κB, MAPK, and PI3K-Akt. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO3 B1679210 Peiminine CAS No. 18059-10-4

Propiedades

Número CAS

18059-10-4

Fórmula molecular

C27H43NO3

Peso molecular

429.6 g/mol

Nombre IUPAC

(2S,6S,10S,15S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17?,18?,19-,20-,21?,22?,23?,25?,26+,27-/m0/s1

Clave InChI

IQDIERHFZVCNRZ-GAJVHJNZSA-N

SMILES isomérico

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O

SMILES canónico

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O

Apariencia

Solid powder

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3beta, 20-dihydroxy-5alpha-cevan-6-one
fritillarine
imperialine
peiminine
peiminine hydrochloride, (3beta,5alpha,17beta)-isomer
peiminine nitrate salt, (3beta,5alpha,17beta)-isomer
peiminine, (3beta,5alpha,17beta)-isomer
peiminine, (3beta,5alpha,25alpha)-isomer
sipeimine
zhebeinone

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Peiminine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of peiminine, a significant steroidal alkaloid found in plants of the Fritillaria genus. This compound and related compounds exhibit a range of pharmacological activities, making their biosynthetic pathway a critical area of research for drug development and metabolic engineering. While the complete pathway is yet to be fully elucidated, this document synthesizes the latest findings from metabolomic, transcriptomic, and biochemical studies to present a putative biosynthetic route, key enzymes, intermediates, and regulatory mechanisms.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a ceveratrum-type steroidal alkaloid, is believed to originate from the classical mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the fundamental isoprenoid precursors. These pathways converge on the synthesis of cholesterol, a key intermediate in steroidal alkaloid formation. From cholesterol, the pathway proceeds through a series of modifications including hydroxylation, oxidation, and nitrogen incorporation to yield the final this compound structure.

Integrative metabolome and transcriptome analyses of Fritillaria species have been instrumental in identifying potential genes and enzymes involved in this complex pathway.[1] The proposed pathway involves several key steps, starting from the isoprenoid precursors and leading to the steroidal backbone, which is then further modified to produce a variety of alkaloids, including this compound.

The biosynthesis of steroidal alkaloids in Fritillaria is thought to involve two main schemes, leading to different types of alkaloids.[2] Peimine and this compound are classified as Cevanine type alkaloids with a trans-configuration.[2]

Key Precursor Pathways:

  • Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway converts acetyl-CoA to isopentenyl pyrophosphate (IPP). A key regulatory enzyme in this pathway is HMG-CoA reductase (HMGR).[3]

  • 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway: Localized in the plastids, this pathway also produces IPP and its isomer dimethylallyl pyrophosphate (DMAPP) from pyruvate and glyceraldehyde-3-phosphate. 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key enzyme in the MEP pathway.[3]

Formation of the Steroidal Skeleton and this compound:

Following the synthesis of IPP and DMAPP, the pathway proceeds through the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and squalene. Squalene is then cyclized to form cycloartenol, which is subsequently converted to cholesterol. Through a series of largely uncharacterized steps involving nitrogen incorporation from an amino acid donor, cholesterol is transformed into the solanidine or veratramine-type steroidal alkaloids, which are precursors to the cevanine-type alkaloids like this compound.[2]

Several candidate genes have been identified through comparative transcriptome analyses of high and low alkaloid-producing Fritillaria species. These include genes encoding cycloartenol synthase (CAS), cytochrome P450 enzymes (CYP90A1), and 3-beta-hydroxysteroid dehydrogenase/delta-5-delta-4-isomerase (DET2), which are believed to play crucial roles in the downstream modifications of the steroidal skeleton.[3]

This compound Biosynthesis Pathway cluster_0 Isoprenoid Precursor Biosynthesis cluster_1 Sterol Biosynthesis cluster_2 Steroidal Alkaloid Biosynthesis Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway HMGR IPP IPP MVA Pathway->IPP Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway DXR MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP Squalene Squalene FPP->Squalene SQS Cycloartenol Cycloartenol Squalene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Solanidine/Veratramine type Solanidine/Veratramine type Cholesterol->Solanidine/Veratramine type Nitrogen Incorporation Cevanine type precursor Cevanine type precursor Solanidine/Veratramine type->Cevanine type precursor CYP90A1, DET2 This compound This compound Cevanine type precursor->this compound Tailoring Enzymes

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

The accumulation of this compound and other steroidal alkaloids varies significantly between different Fritillaria species and is also dependent on the developmental stage of the plant.

Table 1: Alkaloid Content in Fritillaria Species

Compound F. cirrhosa (BFC) F. thunbergii (BFT) Reference
Peimine Higher content Lower content [1]
Peimisine Higher content Lower content [1]

| this compound | Higher content | Lower content |[1] |

Table 2: this compound Content During Bulb Development of F. hupehensis

Developmental Stage This compound Content Reference
Vigorous growth (IM01) Lower [3]
Withering stage (IM02) Maximum [3]

| Post-withering stage (IM03) | High (no significant difference from IM02) |[3] |

Table 3: Yields of Alkaloids from Fritillaria thunbergii Miq. Flower using Supercritical CO2 Extraction

Compound Yield (mg/g) Reference
Total alkaloids 2.9 [4]
Peimine 0.7 [4]

| this compound | 0.07 |[4] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of modern analytical and molecular techniques.

3.1 Metabolite Analysis using UPLC-MS/MS

  • Objective: To identify and quantify steroidal alkaloids in Fritillaria species.

  • Methodology:

    • Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent (e.g., methanol-water mixture).

    • Chromatographic Separation: The extract is injected into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile is used to separate the compounds.

    • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The mass spectrometer is operated in positive ion mode, and specific parent and daughter ion transitions are monitored for each target alkaloid.

  • Reference: [1][5]

3.2 Transcriptome Analysis (RNA-Seq)

  • Objective: To identify genes that are differentially expressed between high and low alkaloid-producing species or at different developmental stages.

  • Methodology:

    • RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit.

    • Library Preparation: mRNA is enriched and fragmented. cDNA is synthesized, and sequencing adapters are ligated.

    • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

    • Data Analysis: The sequencing reads are filtered, mapped to a reference genome or assembled de novo. Gene expression levels are quantified, and differentially expressed genes (DEGs) are identified.

    • Functional Annotation: DEGs are annotated using databases like GO and KEGG to predict their functions in metabolic pathways.

  • Reference: [1][3]

Experimental Workflow cluster_0 Metabolomics cluster_1 Transcriptomics Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction UPLC-MS/MS Analysis UPLC-MS/MS Analysis Extraction->UPLC-MS/MS Analysis Metabolite Identification Metabolite Identification UPLC-MS/MS Analysis->Metabolite Identification Pathway Reconstruction Pathway Reconstruction Metabolite Identification->Pathway Reconstruction RNA Extraction RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA-Seq RNA-Seq Library Preparation->RNA-Seq DEG Analysis DEG Analysis RNA-Seq->DEG Analysis DEG Analysis->Pathway Reconstruction Candidate Gene Identification Candidate Gene Identification Pathway Reconstruction->Candidate Gene Identification

Figure 2: Integrated omics workflow for pathway elucidation.

Regulatory Mechanisms

The biosynthesis of steroidal alkaloids, including this compound, is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) have been implicated in controlling the expression of biosynthetic genes.

Key Transcription Factor Families:

  • AP2/ERF (APETALA2/Ethylene Responsive Factor): These TFs are known to be involved in regulating various secondary metabolic pathways.

  • bHLH (basic Helix-Loop-Helix): Members of this family have been shown to regulate alkaloid biosynthesis in other plant species.

  • WRKY: These TFs are typically involved in plant defense responses, which often include the production of secondary metabolites.

  • MYB: This is a large family of TFs that regulate a wide array of processes in plants, including secondary metabolism.

Studies have identified several TFs from these families that are differentially expressed in correlation with steroidal alkaloid accumulation in Fritillaria, suggesting their role as either positive or negative regulators of the pathway.[3]

Regulatory Network AP2/ERF AP2/ERF HMGR HMGR AP2/ERF->HMGR DET2 DET2 AP2/ERF->DET2 bHLH bHLH DXR DXR bHLH->DXR WRKY WRKY CAS1 CAS1 WRKY->CAS1 MYB MYB CYP90A1 CYP90A1 MYB->CYP90A1 This compound Biosynthesis This compound Biosynthesis HMGR->this compound Biosynthesis DXR->this compound Biosynthesis CAS1->this compound Biosynthesis CYP90A1->this compound Biosynthesis DET2->this compound Biosynthesis

Figure 3: Putative transcriptional regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving multiple pathways and a large number of enzymes and regulatory factors. While significant progress has been made in identifying key intermediates and candidate genes through omics approaches, the complete elucidation of the pathway requires further functional characterization of the identified enzymes and transcription factors. Future research efforts should focus on:

  • Enzyme Functional Validation: In vitro and in vivo characterization of the candidate enzymes (e.g., CYPs, transferases) to confirm their specific roles in the pathway.

  • Regulatory Network Analysis: Unraveling the precise interactions between transcription factors and the promoters of biosynthetic genes.

  • Metabolic Engineering: Utilizing the identified genes to engineer model organisms (e.g., yeast, E. coli) or to enhance the production of this compound in Fritillaria cell cultures or whole plants.

A deeper understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds.

References

Peiminine's Core Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peiminine, a natural alkaloid extracted from the bulbs of Fritillaria thunbergii, has demonstrated significant anti-cancer potential across a range of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's oncostatic effects. Through the induction of apoptosis, autophagy, and cell cycle arrest, alongside the inhibition of metastasis, this compound targets fundamental pathways crucial for cancer cell survival and proliferation. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling cascades modulated by this promising compound.

Introduction

Traditional medicine has long utilized extracts from Fritillaria species for various ailments. Modern scientific investigation has identified this compound as a key bioactive constituent with potent anti-tumor properties. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways such as PI3K/Akt/mTOR and ROS/JNK, makes it a compelling candidate for further oncological drug development. This guide serves as a comprehensive resource for researchers seeking to understand and build upon the existing knowledge of this compound's anti-cancer activities.

Key Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected mechanisms:

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[1][2][3] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[1][3][4]

  • Modulation of Autophagy: The compound has a dual role in autophagy, a cellular recycling process. In some cancer types, such as colorectal carcinoma, this compound induces autophagic cell death.[5][6][7][8] In others, like glioblastoma, it blocks autophagic flux.[9]

  • Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer type.[4][9][10][11] This is achieved by altering the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[10]

  • Inhibition of Metastasis: The spread of cancer cells to distant organs is a major cause of mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.[12]

  • Induction of Oxidative Stress: this compound can increase the levels of reactive oxygen species (ROS) within cancer cells.[2][10] This elevation in oxidative stress can trigger downstream signaling pathways that lead to cell death.[2][10]

Signaling Pathways Modulated by this compound

This compound's diverse anti-cancer effects are mediated through its interaction with several critical signaling pathways:

  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancers, including breast, colorectal, and lung cancer.[4][5][13][14][15] This inhibition leads to decreased cell proliferation and increased apoptosis.[4][13]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax This compound->Bax upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

  • ROS/JNK Signaling Pathway: In osteosarcoma cells, this compound induces the generation of ROS, which in turn activates the JNK signaling pathway.[2][10] This activation is crucial for this compound-induced apoptosis and autophagy.[2][10]

ROS_JNK_Pathway This compound This compound ROS ROS This compound->ROS induces JNK JNK ROS->JNK activates Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: this compound induces apoptosis and autophagy via the ROS/JNK pathway.

  • Ca2+/CaMKII/JNK Pathway: In prostate cancer, peimine, a closely related alkaloid, has been shown to disrupt intracellular calcium homeostasis, leading to the activation of the CaMKII/JNK pathway and subsequent apoptosis.[16]

Ca_CaMKII_JNK_Pathway This compound This compound Ca2 Intracellular Ca2+ This compound->Ca2 increases CaMKII CaMKII Ca2->CaMKII activates JNK JNK CaMKII->JNK activates Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound disrupts calcium homeostasis, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound's anti-cancer effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time (h)
MCF7Breast Carcinoma5 µg/mLNot Specified
BIU-87Urothelial Bladder Cancer710.3 µg/mL48
EJ-1Urothelial Bladder Cancer651.1 µg/mL48
HepG2Hepatocellular Carcinoma4.58 µg/mL24

Table 2: Effects of this compound on Cell Viability in MCF7 Breast Cancer Cells

Concentration (µg/mL)Cell Viability (%)
189.54
272.86
551.29
1038.43
1512.59

Table 3: Apoptosis Induction in MCF7 Cells by this compound

Concentration (µg/mL)Apoptosis (%)
7.552.81

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Protocol:

    • Seed cancer cells (e.g., A549, MCF7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200 µg/mL) for a specified duration (e.g., 24, 48, 72 hours).

    • After incubation, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Aspirate the supernatant and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.[17]

Apoptosis Assay (Flow Cytometry)
  • Objective: To quantify the percentage of apoptotic cells after this compound treatment.

  • Protocol:

    • Treat cancer cells (e.g., HCT-116) with this compound at various concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]

Western Blot Analysis
  • Objective: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

  • Protocol:

    • Treat cells with this compound and then lyse them to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, Bax, Bcl-2, LC3B).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Subcutaneously inject cancer cells (e.g., PC-3) into the flanks of nude mice.

    • Once tumors are established, randomly assign the mice to treatment and control groups.

    • Administer this compound (or a vehicle control) to the mice, typically via oral gavage or intraperitoneal injection, at a specified dose and frequency.[12]

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[12]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Culture Treatment This compound Treatment (Dose- & Time-dependent) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Xenograft Xenograft Model (e.g., Nude Mice) InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement IHC Immunohistochemistry (IHC) TumorMeasurement->IHC

Caption: General experimental workflow for investigating this compound's anti-cancer effects.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic agent. Its ability to modulate multiple key signaling pathways involved in tumorigenesis underscores its potential for broad applicability. The induction of apoptosis and autophagy, coupled with cell cycle arrest and anti-metastatic effects, provides a multi-pronged attack on cancer cell viability.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[13]

  • Target Identification: Elucidating the direct molecular targets of this compound to better understand its mechanism of action.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.

This guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a novel anti-cancer agent. The convergence of its diverse mechanisms of action on critical cancer pathways marks it as a molecule of significant interest in the ongoing search for more effective cancer treatments.

References

A Comprehensive Technical Guide to the Anti-Inflammatory Signaling Pathways of Peiminine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of peiminine, a major alkaloid extracted from Fritillaria plants. This document summarizes the key signaling pathways modulated by this compound, presents quantitative data from recent studies, details relevant experimental methodologies, and provides visual representations of the signaling cascades.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its potent anti-inflammatory effects by modulating several key signaling cascades that are crucial in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators.[1][2][3]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in mitigating inflammatory responses.

Table 1: Inhibition of Pro-Inflammatory Mediators by this compound

MediatorModel SystemStimulantThis compound ConcentrationObserved EffectReference
TNF-αMouse Mammary Epithelial Cells (mMECs)LPSNot specifiedSignificant reduction[2][3]
IL-6Mouse Mammary Epithelial Cells (mMECs)LPSNot specifiedSignificant reduction[2][3]
IL-1βMouse Mammary Epithelial Cells (mMECs)LPSNot specifiedSignificant reduction[2][3]
COX-2Mouse Mammary Epithelial Cells (mMECs)LPSNot specifiedSignificant reduction[2][3]
iNOSMouse Mammary Epithelial Cells (mMECs)LPSNot specifiedSignificant reduction[2][3]
IL-8A549 CellsNot specified50-100 µg/mLSignificant reduction[4]
MMP-9A549 CellsNot specified100 µg/mLSignificant reduction[4]
IL-17Acute Lung Injury MiceLPSNot specifiedSignificant reduction[5][6]
pro-IL-1βMouse Bone Marrow-Derived Macrophages (BMDMs)C. acnes20, 60, 120 μMDose-dependent decrease in mRNA and protein[7]
TNF-αMouse Bone Marrow-Derived Macrophages (BMDMs)C. acnes20, 60, 120 μMDose-dependent decrease in mRNA[7]
IL-6Mouse Bone Marrow-Derived Macrophages (BMDMs)C. acnes20, 60, 120 μMDose-dependent decrease in mRNA[7]
COX-2Mouse Bone Marrow-Derived Macrophages (BMDMs)C. acnes20, 60, 120 μMDose-dependent decrease in mRNA and protein[7]

Table 2: Effect of this compound on Signaling Protein Phosphorylation

Phosphorylated ProteinModel SystemStimulantThis compound ConcentrationObserved EffectReference
p-AKTMouse Mammary Tissue & mMECsLPSNot specifiedDose-dependent inhibition[2][3]
p-NF-κB p65Mouse Mammary Tissue & mMECsLPSNot specifiedDose-dependent inhibition[2][3]
p-ERK1/2Mouse Mammary Tissue & mMECsLPSNot specifiedDose-dependent inhibition[2][3]
p-p38Mouse Mammary Tissue & mMECsLPSNot specifiedDose-dependent inhibition[2][3]
p-PI3KA549 CellsLPS1, 3, 5 mg/kg (in vivo)Significant attenuation[8]
p-AKTA549 CellsLPS1, 3, 5 mg/kg (in vivo)Significant attenuation[8]

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is primarily attributed to its ability to suppress key signaling pathways.

1. The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκB, which prevents the degradation of this inhibitory protein and subsequently blocks the translocation of the NF-κB p65 subunit to the nucleus.[2][3] This action has been observed in various models, including LPS-induced mastitis and Cutibacterium acnes-induced skin inflammation.[1][7][9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Phosphorylates IKK IKK Akt->IKK Phosphorylates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates This compound This compound This compound->Akt Inhibits This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

2. The MAPK Signaling Pathway

The MAPK family, including ERK1/2 and p38, plays a critical role in cellular responses to external stimuli, including inflammation. Studies have demonstrated that this compound can attenuate the phosphorylation of both ERK1/2 and p38 in LPS-stimulated cells, thereby contributing to its anti-inflammatory effects.[1][2][3] However, in some models, such as C. acnes-induced inflammation, this compound's inhibitory effect was specific to the NF-κB pathway and did not affect MAPK signaling.[7][9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK1/2 MAPKK->ERK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 Translocates & Activates p38->AP1 Translocates & Activates This compound This compound This compound->ERK Inhibits This compound->p38 Inhibits DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Cytokines & Enzymes DNA->Cytokines Transcription

Caption: this compound's inhibitory action on the MAPK pathway.

3. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in a variety of cellular processes, including inflammation. This compound has been shown to significantly attenuate LPS-induced phosphorylation of both PI3K and Akt.[8] This inhibition is upstream of the NF-κB pathway, suggesting a hierarchical regulation where this compound's effect on PI3K/Akt contributes to its downstream inhibition of NF-κB.[1][2]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Phosphorylates Downstream Downstream Inflammatory Pathways (e.g., NF-κB) Akt->Downstream Activates This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound's modulation of the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of this compound's anti-inflammatory effects.

1. Cell Viability Assay (MTT/CCK-8)

  • Objective: To determine the cytotoxic effects of this compound and establish non-toxic concentrations for subsequent experiments.

  • Methodology:

    • Cells (e.g., A549, mMECs, BMDMs) are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/mL).[4]

    • After cell adherence, they are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[10]

    • Following treatment, MTT or CCK-8 reagent is added to each well and incubated.

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[10]

    • Cell viability is calculated as a percentage relative to the untreated control group.

2. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or tissue homogenates.

  • Methodology:

    • Cells are pre-treated with this compound for a specified time (e.g., 1 hour) and then stimulated with an inflammatory agent like LPS.[3]

    • After the stimulation period, the cell culture supernatant is collected.

    • The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit.

    • This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and a substrate for colorimetric detection.

    • The absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.

3. Western Blot Analysis

  • Objective: To detect and quantify the expression levels of total and phosphorylated proteins within the signaling pathways of interest (e.g., Akt, NF-κB p65, ERK1/2, p38).

  • Methodology:

    • Cells or tissues are treated with this compound and/or an inflammatory stimulus.

    • Total protein is extracted from the cells or tissues using lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, etc.).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein counterparts.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis CellCulture Cell Culture & Treatment with this compound Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer (PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection (ECL) SecondaryAb->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry & Quantification Imaging->Densitometry

Caption: Standard workflow for Western blot analysis.

Conclusion

This compound demonstrates significant anti-inflammatory properties through the targeted inhibition of the NF-κB, MAPK, and PI3K/Akt signaling pathways. The collective evidence suggests that this compound is a promising candidate for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.

References

The Pharmacological Profile of Peiminine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Peiminine, a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] Traditionally used in Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties, recent research has elucidated a broader spectrum of therapeutic potential, particularly in the realms of oncology and immunology.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies employed in its investigation.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC27H43NO3[2]
Molecular Weight429.64 g/mol [2]
CAS Number18059-10-4[4]
Purity≥98%[4]
AppearanceWhite Powder[4]
SynonymImperialine, verticinone, Fritillarine, Zhebeinone[4]

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through the modulation of multiple key signaling pathways implicated in cell proliferation, inflammation, apoptosis, and autophagy. Its multifaceted mechanism of action underscores its potential as a therapeutic agent for a range of complex diseases.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential across various cancer cell lines.[5][6] Its primary anti-neoplastic mechanisms involve the induction of apoptosis, cell cycle arrest, and autophagy.[6][7]

PI3K/Akt Signaling Pathway: A crucial pathway in regulating cell survival and proliferation, the PI3K/Akt pathway is a primary target of this compound.[5] In non-small cell lung cancer (NSCLC) H1299 cells, this compound has been shown to downregulate the mRNA expression of PI3K and Akt, while upregulating the expression of the tumor suppressor PTEN, a negative regulator of this pathway.[5] This inhibition of PI3K/Akt signaling leads to decreased cancer cell proliferation and survival.[5] In breast cancer, this compound acts synergistically with Adriamycin by suppressing the PI3K-Akt pathway.[5]

PI3K_Akt_Pathway This compound's Inhibition of the PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PTEN PTEN This compound->PTEN Upregulates Akt Akt PI3K->Akt Activates PTEN->Akt Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

This compound's modulation of the PI3K/Akt pathway.

Apoptosis Induction: this compound triggers apoptosis through both intrinsic and extrinsic pathways.[6] In human hepatocellular carcinoma HepG2 cells, it decreases the expression of procaspases-3, -8, and -9, leading to an increase in their active forms.[6] Furthermore, in H1299 cells, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[5]

Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest at the G0/G1 and G2/M phases in various cancer cells, including HepG2 and osteosarcoma cells, thereby halting their proliferation.[6][7]

ROS/JNK Signaling Pathway: In human osteosarcoma cells, this compound induces G0/G1-phase arrest, apoptosis, and autophagy through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[7]

ROS_JNK_Pathway This compound's Activation of the ROS/JNK Pathway in Osteosarcoma This compound This compound ROS ROS Generation This compound->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy CellCycleArrest G0/G1 Arrest JNK->CellCycleArrest

This compound's effect on the ROS/JNK signaling cascade.
Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.[3][8]

AKT/NF-κB, ERK1/2, and p38 Signaling Pathways: In a mouse model of lipopolysaccharide (LPS)-induced mastitis, this compound was shown to inhibit the phosphorylation of AKT, NF-κB, ERK1/2, and p38.[8][9] This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[8] It also downregulates the expression of iNOS and COX-2.[10]

Anti_Inflammatory_Pathway This compound's Anti-Inflammatory Mechanism This compound This compound AKT_NFkB AKT/NF-κB This compound->AKT_NFkB Inhibits ERK12 ERK1/2 This compound->ERK12 Inhibits p38 p38 This compound->p38 Inhibits LPS LPS LPS->AKT_NFkB LPS->ERK12 LPS->p38 Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β) AKT_NFkB->Inflammatory_Mediators ERK12->Inflammatory_Mediators p38->Inflammatory_Mediators

Inhibition of inflammatory pathways by this compound.

Quantitative Data on Efficacy

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 ValueExposure TimeReference
H1299Non-Small Cell Lung Cancer97.4 μM24 h[11]
MCF7Breast Cancer5 µg/mLNot Specified[12]
HepG2Hepatocellular Carcinoma4.58 µg/mL24 h[13]
HelaCervical CancerCytotoxic24-72 h[6]
SW480Colorectal AdenocarcinomaCytotoxic24-72 h[6]
BIU-87Urothelial Bladder Cancer710.3 µg/mL48 h[13]
EJ-1Urothelial Bladder Cancer651.1 µg/mL48 h[13]
Effects of this compound on Gene Expression in H1299 Cells
GeneConcentrationEffectReference
PI3K6, 12, 25 µMDownregulation[5]
Akt6, 12, 25 µMDownregulation[5]
PTEN6, 12, 25 µMUpregulation[5]
Bax6, 12, 25 µMUpregulation[5]
Bcl-26, 12, 25 µMDownregulation[5]

Pharmacokinetics

Studies on the pharmacokinetics of this compound have been conducted in rats.[14][15] After oral administration of a Fritillaria thunbergii Miq. extract, the plasma concentration-time profile of this compound was found to fit a two-compartment open model.[14][15] Co-administration with Glycyrrhiza uralensis Fisch. did not significantly alter the pharmacokinetic parameters of this compound.[14][15] A sensitive LC-MS-MS method has been developed for the pharmacokinetic study of peimine and this compound in rat plasma.[14]

Experimental Protocols

A variety of experimental protocols have been utilized to elucidate the pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of this compound on cancer cells.

  • Method:

    • Cells (e.g., H1299, A549, MCF7) are seeded in 96-well plates and cultured overnight.[3][11][12]

    • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[3][6][11]

    • Following treatment, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours.[3]

    • The formazan crystals are dissolved in DMSO.[3]

    • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[3]

    • Cell viability is calculated as a percentage of the control group.[3]

Quantitative Real-Time PCR (qPCR)
  • Objective: To quantify the mRNA expression levels of target genes.

  • Method:

    • Total RNA is extracted from treated and untreated cells using a suitable kit.[5]

    • The RNA is reverse-transcribed into cDNA.[5]

    • qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).[5]

    • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.[5]

Western Blotting
  • Objective: To detect and quantify the protein levels of target molecules.

  • Method:

    • Cells or tissues are lysed to extract total protein.[8]

    • Protein concentration is determined using a BCA assay.[8]

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-AKT, p-NF-κB, p-ERK1/2, p-p38).[8]

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.[8]

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Mouse Model of LPS-Induced Mastitis
  • Objective: To evaluate the anti-inflammatory effects of this compound in vivo.

  • Method:

    • A mouse model of mastitis is induced by intramammary injection of LPS.[8][9]

    • This compound is administered intraperitoneally at specific time points before and after LPS injection.[8][9]

    • Mammary gland tissues are collected for histopathological analysis (H&E staining), and measurement of myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.[8][9]

    • Western blotting is used to analyze the phosphorylation of key signaling proteins in the mammary tissues.[8]

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., H1299, A549) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT qPCR qPCR (Gene Expression) Treatment->qPCR WB_invitro Western Blot (Protein Expression) Treatment->WB_invitro Animal_Model Animal Model (e.g., LPS-induced Mastitis) Peiminine_Admin This compound Administration Animal_Model->Peiminine_Admin Tissue_Collection Tissue Collection & Analysis Peiminine_Admin->Tissue_Collection H_E H&E Staining (Histopathology) Tissue_Collection->H_E ELISA ELISA (Cytokine Levels) Tissue_Collection->ELISA WB_invivo Western Blot (Protein Phosphorylation) Tissue_Collection->WB_invivo

A generalized workflow for in vitro and in vivo studies of this compound.

Conclusion

This compound is a promising natural compound with a well-defined pharmacological profile characterized by potent anti-cancer and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, NF-κB, ERK1/2, p38, and ROS/JNK, highlights its therapeutic potential for a variety of diseases. The quantitative data from numerous studies provide a strong foundation for its efficacy. Further research, including clinical trials, is warranted to fully explore the therapeutic applications of this compound in human health.

References

Peiminine: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peiminine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antitussive, and anticancer effects. As with any promising therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful drug development, from formulation design to ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, offering crucial data and methodologies for researchers and drug development professionals.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₇H₄₃NO₃[1]
Molecular Weight 429.64 g/mol [1]
Appearance White to Off-White Solid/Powder[2]

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and plays a pivotal role in the selection of appropriate formulation strategies. The solubility of this compound has been evaluated in various solvents, revealing its lipophilic nature.

Quantitative Solubility Data
SolventSolubilityTemperatureMethod
Dimethyl Sulfoxide (DMSO)85.9 mg/mL (199.93 mM)Not Specified[3]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[3]

Qualitative Solubility Information

This compound has been described as being soluble in several organic solvents, although specific quantitative data is limited in publicly available literature.

SolventSolubility Description
EthanolSlightly Soluble (with sonication)
ChloroformSlightly Soluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
EtherLess Soluble
BenzeneLess Soluble

The solubility in aqueous media, particularly as a function of pH, is a critical parameter that requires further investigation to fully understand the absorption and distribution characteristics of this compound in vivo.

Stability Characteristics

Understanding the stability of this compound under various environmental conditions is essential for determining appropriate storage, handling, and formulation strategies to prevent degradation and ensure product quality and shelf-life.

Stability in a Cellular Matrix

A study investigating the stability of this compound in A549 cell lysates provides valuable insights into its behavior in a biological matrix. The results indicate good stability under typical laboratory storage and handling conditions.[4]

ConditionDurationTemperatureAccuracy (%)
Short-term24 hours4°C (Autosampler)Within ±15% of nominal concentration
Long-term30 days-80°CWithin ±15% of nominal concentration
Freeze-thaw Cycles3 cycles-20°C to 25°CWithin ±15% of nominal concentration

These findings suggest that this compound is stable in a biological matrix for short-term analysis and long-term storage, and can withstand multiple freeze-thaw cycles without significant degradation.[4]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While comprehensive forced degradation studies on this compound under ICH-prescribed stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are not extensively reported in the available literature, the general principles of such studies are well-established and should be applied to this compound.

A well-designed forced degradation study would provide critical information on:

  • Degradation pathways of this compound.

  • Identification and characterization of potential degradation products.

  • Development and validation of stability-indicating analytical methods.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. Below are generalized methodologies for assessing the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

A standard method for determining equilibrium solubility is the shake-flask method.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify this compound concentration in the supernatant C->D E HPLC or other suitable analytical method D->E G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., HCl) F Analyze samples at time points A->F B Base Hydrolysis (e.g., NaOH) B->F C Oxidation (e.g., H₂O₂) C->F D Thermal (e.g., elevated temperature) D->F E Photolytic (e.g., UV/Vis light) E->F G Stability-indicating HPLC method F->G H Identify and quantify degradants G->H G cluster_props Core Physicochemical Properties cluster_dev Drug Development Stages Solubility Solubility Formulation Formulation Development Solubility->Formulation Bioavailability Bioavailability & PK/PD Solubility->Bioavailability Stability Stability Stability->Formulation Manufacturing Manufacturing & Storage Stability->Manufacturing ShelfLife Shelf-life Determination Stability->ShelfLife

References

An In-Depth Technical Guide to the Spectroscopic Data of Peiminine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Peiminine, a steroidal alkaloid with significant pharmacological interest. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies related to its structural elucidation and analytical characterization.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of this compound. The following table summarizes the key mass spectrometric parameters for this compound, which are essential for developing robust analytical methods.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₇H₄₃NO₃[1]
Molecular Weight429.6 g/mol [1]
Precursor Ion (m/z)430.4[2]
Product Ion (m/z)412.4[2]

Experimental Protocol: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A sensitive and reliable UPLC-MS/MS method has been developed for the simultaneous determination of Peimine and this compound.[2]

  • Instrumentation: The analysis is typically performed on a UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Chromatographic Separation: Separation is achieved on a C18 column (e.g., Luna C18) with a mobile phase consisting of a mixture of acetonitrile and water containing an ammonium formate buffer.[2]

  • Ionization and Detection: The ESI source is operated in positive ion mode. The detection of this compound is conducted using multiple reaction monitoring (MRM), with the transition of m/z 430.4 → 412.4.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: General Procedure for NMR Analysis of Alkaloids

The following provides a general protocol for obtaining NMR spectra of alkaloid compounds like this compound.

  • Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete structural elucidation and assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Experimental Protocol: General Procedure for IR Analysis

  • Sample Preparation: A small amount of the solid this compound sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the various functional groups present in the this compound molecule, such as O-H, C-H, C=O, and C-N bonds.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation and cancer.

PI3K/Akt Signaling Pathway

This compound has been reported to influence the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and growth.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound PI3K PI3K This compound->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates CellResponse Cell Survival, Proliferation, Growth Downstream->CellResponse

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

ROS/JNK Signaling Pathway

This compound has also been demonstrated to induce apoptosis and autophagy in cancer cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[3][4]

ROS_JNK_Signaling_Pathway This compound This compound ROS Increased ROS Production This compound->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: this compound-induced cell death via the ROS/JNK pathway.

References

Peiminine: A Bridge Between Traditional Chinese Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

For over two millennia, the bulbs of Fritillaria species, known as "Beimu" (贝母) in Traditional Chinese Medicine (TCM), have been utilized for their therapeutic properties.[1][2] Traditionally classified based on their source and characteristics into types like Chuanbeimu (Fritillaria cirrhosa) and Zhebeimu (Fritillaria thunbergii), these herbs are primarily used to treat respiratory ailments by clearing heat, moistening the lungs, resolving phlegm, and stopping coughs.[2][3][4] Modern phytochemical research has identified a variety of isosteroidal alkaloids as the principal active constituents responsible for these effects, with peiminine (also known as verticinone or zhebeinone) being one of the most significant.[4][5]

This technical guide serves to bridge the ancient knowledge of TCM with contemporary scientific evidence, focusing on the pharmacological activities of this compound. It provides a comprehensive overview of its traditional applications, modern mechanistic insights, quantitative data from key studies, and detailed experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Traditional Uses in Chinese Medicine

In the framework of TCM, Fritillaria bulbs are primarily associated with the Lung and Heart meridians.[4] Their properties are described as bitter and cold, which enables them to clear "heat" (a TCM concept analogous to inflammation and infection) and dissolve "phlegm" (pathological accumulations).[3][4] Beyond respiratory conditions, Zhebeimu, a primary source of this compound, is traditionally used to dissipate nodules and swellings, such as scrofula and breast lumps, indicating an ancient understanding of its anti-proliferative or anti-inflammatory effects.[1][4]

The main traditional indications include:

  • Cough and Bronchitis: Especially for cough with thick, yellow sputum, indicating a "phlegm-heat" condition.[4]

  • Pulmonary Abscesses: Due to its ability to clear heat and resolve toxic accumulations.

  • Scrofula and Nodules: Used to soften hardness and reduce swellings.[6]

  • Mastitis: Applied for its heat-clearing and lump-dispersing actions.[4]

These traditional uses, particularly in treating conditions involving inflammation and abnormal growths, have provided a valuable roadmap for modern pharmacological investigation into this compound.

Pharmacological Activities and Mechanisms of Action

Modern research has largely validated the traditional applications of this compound, revealing potent anti-inflammatory, anti-cancer, and antitussive properties.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity across a range of disease models by modulating key signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[7][8] By preventing the activation of NF-κB, this compound suppresses the transcription of numerous pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[7][8][9] This activity has been observed in models of ulcerative colitis, mastitis, osteoarthritis, and acne.[7][8][9][10] Furthermore, this compound has been shown to inhibit mitogen-activated protein kinase (MAPK) signaling pathways such as ERK1/2 and p38, which are also crucial in the inflammatory cascade.[7]

Anti-cancer Effects

Consistent with its traditional use against nodules, this compound exhibits broad anti-cancer activity. It can suppress the proliferation of various cancer cell lines, including breast, colorectal, lung, and prostate cancer.[11][12][13][14] The mechanisms are multi-faceted and include:

  • Induction of Apoptosis: this compound triggers programmed cell death by modulating the expression of Bcl-2 family proteins and activating caspases.[11][14]

  • Induction of Autophagy: It can induce autophagic cell death, particularly in colorectal cancer cells.[5][12]

  • Cell Cycle Arrest: this compound can cause cell cycle arrest, often at the G2/M or S phase, preventing cancer cell division.[11][15]

  • Inhibition of Pro-survival Pathways: A critical mechanism is the downregulation of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival.[11][12][13][16]

  • Suppression of Motility: It has been shown to inhibit the migration and invasion of cancer cells.[14]

Other Pharmacological Effects

This compound is also recognized for its antitussive and expectorant effects, which are the most well-known traditional applications of Fritillaria.[5][17] It may exert these effects by inhibiting M2 muscarinic acetylcholine receptors and modulating transient receptor potential (TRP) channels.[17]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies, providing a basis for comparison and further investigation.

Table 1: In Vitro Anti-cancer Activity of this compound

Cell Line Cancer Type Parameter Value Reference
MCF-7 Breast Carcinoma IC₅₀ 5 µg/mL [11]
MCF-7 Breast Carcinoma Max. Apoptosis (at 7.5 µg/mL) 52.81% [11]
HepG2 Hepatocellular Carcinoma Apoptosis Induction Conc. 2-6 µg/mL [15]
HCT-116 Colorectal Carcinoma Autophagy Induction Concentration-dependent [12]

| PC-3 / DU145 | Prostate Cancer | Apoptosis Induction | Dose-dependent |[14] |

Table 2: In Vivo Anti-inflammatory and Anti-cancer Studies of this compound

Model Condition Dosing Regimen Key Outcomes Reference
Acetic Acid-Induced Mice Ulcerative Colitis Intraperitoneal injection Reduced levels of NO, MPO, IL-1β, IL-6, TNF-α; Decreased iNOS, COX2 gene expression. [9]
LPS-Induced Mice Mastitis Intraperitoneal injection Decreased histopathological impairment; Reduced production of pro-inflammatory mediators. [7]
DMBA-Induced Rats Breast Carcinoma 0.25, 0.5, 1 mg/kg Decreased hyperplastic lesions; Downregulated PI3K/Akt expression; Increased p53/Bax expression. [11]
Balb/c Mice Macrophage Function 1, 3, 6 mg/kg (oral, 30 days) Reduced oxygen/nitrogen free radicals; Down-regulated IL-12; Increased IL-10. [18]

| MDA-MB-231 Xenograft Mice | Breast Cancer (Combination) | Combination with Doxorubicin | Synergistic suppression of tumor growth. |[19] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for two key experimental models cited in this guide.

Protocol 1: In Vivo Ulcerative Colitis Model
  • Objective: To investigate the anti-inflammatory effects of this compound in an experimental model of ulcerative colitis.[9]

  • Animal Model: Male BALB/c mice.

  • Induction of Colitis: Ulcerative colitis is induced via a single intra-rectal administration of 100 μL of 4% (v/v) acetic acid. A control group receives saline.

  • Treatment Groups:

    • Negative Control (No induction, no treatment)

    • Model Group (Acetic acid induction + vehicle)

    • This compound Treatment Group(s) (Acetic acid induction + specified doses of this compound)

  • Administration: this compound is administered via intraperitoneal injection daily, starting after the manifestation of colitis symptoms.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 15, mice are euthanized. The colon is excised for macroscopic scoring and histopathological evaluation (H&E staining). Colon tissue is homogenized to measure levels of myeloperoxidase (MPO), nitric oxide (NO), and cytokines (IL-1β, IL-6, TNF-α) via ELISA. Gene expression of inflammatory markers (iNOS, COX2) is quantified using RT-qPCR.

Protocol 2: In Vitro Breast Cancer Cell Line Study
  • Objective: To assess the chemotherapeutic effect of this compound on breast cancer cells and elucidate the underlying mechanism.[11]

  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Cell Viability Assay (MTT):

    • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0-10 µg/mL) for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

  • Apoptosis Assay (Flow Cytometry):

    • Treat MCF-7 cells with this compound at various concentrations (e.g., 2.5, 5, 7.5 µg/mL) for 48 hours.

    • Harvest and wash the cells with PBS.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis:

    • Treat cells with this compound as described above.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., PI3K, Akt, p-Akt, mTOR, Bax, Bcl-2, Caspase-3) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways and Visualizations

The mechanisms of this compound can be effectively visualized through signaling pathway diagrams.

PI3K_Akt_mTOR_Inhibition This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibits (Promotes Growth) Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR pathway in cancer cells.

NFkB_Inflammation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Promotes Transcription Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

Experimental_Workflow A Animal Model Selection (e.g., BALB/c Mice) B Disease Induction (e.g., Chemical, Xenograft) A->B C Group Allocation (Control, Model, Treatment) B->C D Treatment Administration (this compound vs. Vehicle) C->D E Data Collection (e.g., Tumor Volume, DAI) D->E F Endpoint: Sacrifice & Tissue/Blood Collection E->F G Ex Vivo Analysis (Histology, ELISA, Western Blot) F->G H Statistical Analysis G->H

Caption: A generalized experimental workflow for in vivo studies of this compound.

Conclusion and Future Directions

This compound, a principal alkaloid from the traditionally used Chinese herb Fritillaria, stands as a compelling example of a natural product whose modern pharmacological profile aligns remarkably with its ancient therapeutic applications. Its documented ability to inhibit key inflammatory and oncogenic pathways, such as NF-κB and PI3K/Akt/mTOR, provides a clear molecular basis for the traditional use of "Beimu" in treating conditions of "heat," "phlegm," and "nodules."

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Optimizing delivery methods to improve its therapeutic index.

  • Clinical Trials: Translating the extensive preclinical findings into human studies for conditions like inflammatory bowel disease and specific cancers.

  • Synergistic Combinations: Investigating its use in combination with existing chemotherapies to enhance efficacy and reduce toxicity, as suggested by recent studies.[19]

  • Target Deconvolution: Further elucidating its direct molecular targets to refine its therapeutic applications.

By integrating the wisdom of traditional medicine with the rigor of modern science, compounds like this compound can be developed into next-generation therapeutics for complex diseases.

References

Peiminine: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Attributes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peiminine, a principal isosteroidal alkaloid isolated from the bulbs of various Fritillaria species, has a rich history rooted in traditional medicine and has emerged as a significant compound of interest in modern pharmacology. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its initial isolation and the evolution of its structural elucidation. It presents a comprehensive overview of the experimental protocols for its extraction and analysis, alongside a summary of its physicochemical properties. Furthermore, this guide delves into the extensively studied pharmacological activities of this compound, with a particular focus on the intricate signaling pathways it modulates. Quantitative data are systematically organized into tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its multifaceted nature. This document serves as a critical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of this compound's discovery is intrinsically linked to the long-standing use of Fritillaria species in Traditional Chinese Medicine (TCM), where the bulbs, known as "Bei-mu," have been utilized for centuries to treat respiratory ailments such as cough and bronchitis.[1][2] The scientific investigation into the chemical constituents of "Bei-mu" began in the early 20th century, leading to the isolation of several active alkaloids.

The first documented isolation of this compound, also referred to as verticinone, can be traced back to the 1930s. In 1935, T. Q. Chou and T. T. Chu published their work on "The Preparation and Properties of Peimine and this compound," laying the foundational methodology for extracting these alkaloids from Fritillaria bulbs. This was followed by a 1937 publication by Yuoh-fong Chi, Yee-sheng Kao, and Kou-jen Chang, which further detailed the isolation of this compound from Fritillaria roylei. These early studies marked the beginning of a deeper chemical understanding of the therapeutic properties of "Bei-mu."

The structural elucidation of this compound was a gradual process. Initial chemical analyses in the mid-20th century established its steroidal backbone. However, the precise stereochemistry and complex ring structure were definitively confirmed with the advent of modern spectroscopic techniques. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) have been pivotal in confirming the intricate three-dimensional structure of this compound.[3] A significant step in this process was the use of X-ray powder diffraction, which provided detailed data on its crystal structure and unit-cell parameters.[3]

Table 1: Key Milestones in the Discovery and History of this compound

YearMilestoneKey Researchers/ContributorsSignificance
Ancient TimesTraditional use of Fritillaria bulbs ("Bei-mu") in TCMTraditional Chinese healersEstablished the therapeutic potential for respiratory conditions.
1935First detailed report on the isolation of this compoundT. Q. Chou and T. T. ChuLaid the groundwork for the chemical investigation of Fritillaria alkaloids.
1937Further isolation of this compound from Fritillaria royleiYuoh-fong Chi, Yee-sheng Kao, and Kou-jen ChangConfirmed the presence of this compound in different Fritillaria species.
Mid-20th CenturyInitial chemical characterization and proposal of a steroidal structureVarious researchersProvided the basic chemical framework of the molecule.
Late 20th/Early 21st CenturyDefinitive structural elucidation using modern spectroscopic methodsNumerous research groupsConfirmed the complex stereochemistry and ring structure using NMR, MS, and X-ray crystallography.[3]

Experimental Protocols

Historical Isolation Protocol (Adapted from Chou and Chu, 1935)

This protocol outlines the classical method for the extraction and isolation of this compound from Fritillaria bulbs.

start Start: Dried Fritillaria Bulbs powder Powdering of Bulbs start->powder alkalinize Alkalinization with Sodium Carbonate Solution powder->alkalinize extract Extraction with Organic Solvent (e.g., Chloroform) alkalinize->extract acid_wash Acidic Wash (e.g., with HCl) to Extract Alkaloids extract->acid_wash separate Separation of Acidic Aqueous Layer acid_wash->separate basify Basification of Aqueous Layer (e.g., with NaOH) separate->basify precipitate Precipitation of Crude Alkaloids basify->precipitate filter Filtration and Drying of Precipitate precipitate->filter crystallize Crystallization from a Suitable Solvent (e.g., Acetone) filter->crystallize end End: Purified this compound Crystals crystallize->end LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of This compound This compound This compound->IKK inhibits Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth This compound This compound This compound->PI3K inhibits

References

Methodological & Application

Application Note: Quantitative Analysis of Peiminine using HPLC-ELSD

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peiminine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, is known for its significant anti-inflammatory, antitussive, and expectorant properties.[1][2] Accurate and reliable quantification of this compound in raw materials and pharmaceutical preparations is crucial for quality control and pharmacological research. This application note details a robust High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantitative analysis of this compound.

Chemical Properties

  • Chemical Name: (1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one[3]

  • Synonyms: Verticinone, Fritillarine, Imperialine, Zhebeinone[3][4]

  • Molecular Formula: C₂₇H₄₃NO₃[5]

  • Molecular Weight: 429.64 g/mol [1][5]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: Agilent 1100/1260 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and degasser.

  • Detector: Evaporative Light Scattering Detector (ELSD), Alltech 3300 or equivalent.

  • Chromatographic Column: Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm) or Waters XTerra RP18 (150 mm x 3.9 mm, 5 µm).[6][7]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, Diethylamine, Ammonium bicarbonate.

  • Reference Standard: this compound (purity ≥98%).

  • Sample: Dried bulbs of Fritillaria species.

2. Preparation of Standard Solutions

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in methanol to make a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Sample Preparation

  • Pulverize the dried Fritillaria bulbs into a fine powder (approximately 40 mesh).

  • Accurately weigh 1.0 g of the powder into a conical flask.

  • Add 25 mL of a chloroform-methanol (4:1, v/v) mixture.

  • Perform ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under reduced pressure.

  • Dissolve the residue in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

4. HPLC-ELSD Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2
Column Agilent Hypersil BDS-C18 (4.0 mm x 250 mm, 5 µm)[6][8]Waters XTerra RP18 (150 mm x 3.9 mm, 5 µm)[7][9]
Mobile Phase Acetonitrile:Water:Diethylamine (37:63:0.03, v/v/v)[6]Acetonitrile and 10 mmol/L Ammonium Bicarbonate (pH 10.10) in a gradient elution[7][9]
Flow Rate 1.0 mL/min[6][10]1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 10 µL10 µL
ELSD Drift Tube Temp. 115°C[6]90°C[11]
Gas Flow Rate 3.0 L/min (Nitrogen)[6][11]2.3 L/min (Nitrogen)[11]

5. Method Validation

The analytical method was validated for linearity, precision, and accuracy.

ParameterResult
Linearity Range 0.03188 - 1.020 mg/mL[6]
Correlation Coefficient (r²) > 0.999
Precision (RSD) < 3.0%
Recovery 98.40% - 102.1%[6][7]

Data Presentation

Table 1: Summary of Quantitative HPLC-ELSD Methods for this compound Analysis

Method ReferenceColumnMobile PhaseLinearity Range (mg/mL)Recovery (%)RSD (%)
[6]Agilent Hypersil BDS-C18 (4.0 x 250 mm, 5 µm)Acetonitrile:Water:Diethylamine (37:63:0.03)0.03188 - 1.020102.13.86
[7]Waters XTerra RP18 (150 x 3.9 mm, 5 µm)Acetonitrile & 10 mmol/L NH₄HCO₃ (pH 10.10)Not Specified98.402.63
[9]Waters XTerra RP18 (150 x 3.9 mm, 5 µm)Acetonitrile & 10 mmol/L NH₄HCO₃ (pH 10.10)Not Specified98.22.2

Visualizations

Diagram 1: Experimental Workflow for this compound HPLC-ELSD Analysis

G cluster_0 Sample Preparation cluster_1 HPLC-ELSD Analysis cluster_2 Data Processing sp1 Fritillaria Bulbs sp2 Pulverization sp1->sp2 sp3 Extraction (Ultrasonication) sp2->sp3 sp4 Centrifugation & Supernatant Collection sp3->sp4 sp5 Drying & Redissolving sp4->sp5 sp6 Filtration sp5->sp6 hplc HPLC Injection sp6->hplc Prepared Sample col C18 Column Separation hplc->col elsd ELSD Detection col->elsd dp1 Chromatogram Acquisition elsd->dp1 dp2 Peak Integration dp1->dp2 dp3 Quantification dp2->dp3 G cluster_pathway Cellular Response to Inflammation LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibits

References

Application Notes and Protocols for LC-MS/MS Quantification of Peiminine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the quantitative analysis of Peiminine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, which are used in traditional Chinese medicine.[1] It has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. LC-MS/MS offers high sensitivity and selectivity for this purpose.

Experimental Protocols

Sample Preparation

Two common methods for extracting this compound from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.1.1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from established methods for this compound quantification in rat and beagle dog plasma.[2][3][4]

  • Thaw frozen plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard (IS), such as carbamazepine or theophylline.[2][4]

  • Add 200 µL of acetonitrile for protein precipitation.[3]

  • Vortex the mixture for 1 minute.

  • Add 1 mL of ethyl acetate as the extraction solvent.[2][3][4]

  • Vortex for 3 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and inject a portion of the supernatant into the LC-MS/MS system.

2.1.2. Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method using Waters Oasis MCX cartridges.[5]

  • Condition a Waters Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of this compound.

2.2.1. Liquid Chromatography

  • Column: A C18 column is commonly used for separation (e.g., Luna C18, Acquity UPLC BEH C18).[2][6]

  • Mobile Phase: A common mobile phase composition is a mixture of acetonitrile and water containing an additive like ammonium formate or formic acid to improve ionization.[2][6] A typical gradient might start with a lower percentage of acetonitrile and ramp up to elute the analyte.

  • Flow Rate: A flow rate of 0.3-0.4 mL/min is generally used.[6]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.

2.2.2. Mass Spectrometry

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is effective for this compound.[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • This compound: The precursor-to-product ion transition is typically m/z 430.3 → 412.3 or 430.4 → 412.4.[2][4]

    • Internal Standard (Carbamazepine): m/z 237.1 → 194.2.[2]

    • Internal Standard (Theophylline): The specific transition should be optimized.

Quantitative Data Summary

The following tables summarize the quantitative performance of published LC-MS/MS methods for this compound in plasma.

Table 1: Method Validation Parameters for this compound Quantification

ParameterValueReference
Linearity Range 0.8 - 800 ng/mL[2]
0.980 - 196.0 ng/mL[4]
1 - 100 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.8 ng/mL[2]
0.980 ng/mL[4]
1 ng/mL[5]
Intra-day Precision (RSD%) < 6.5%[7]
< 10%[5]
2.14% - 6.73%[1]
Inter-day Precision (RSD%) < 6.5%[7]
< 10%[5]
4.33% - 7.73%[1]
Accuracy (RE%) Within ±5.9%[7]
85 - 115% of nominal[5]
-1.29% - 1.76%[1]
Extraction Recovery 85.8% - 98.6%[2]
83.08% - 88.71%[4]
Matrix Effect 92.06% - 101.2%[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Liquid-Liquid or Solid-Phase Extraction is_add->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

LC-MS/MS Workflow for this compound Quantification
Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in inflammation and cancer. The following diagram provides a simplified representation of these interactions.

signaling_pathways cluster_this compound cluster_pathways Cellular Processes cluster_effects Biological Effects This compound This compound pi3k_akt PI3K/Akt/mTOR Pathway This compound->pi3k_akt Inactivates nf_kb NF-κB Pathway This compound->nf_kb Inhibits mapk MAPK Pathway This compound->mapk Modulates apoptosis ↑ Apoptosis pi3k_akt->apoptosis proliferation ↓ Cell Proliferation pi3k_akt->proliferation inflammation ↓ Inflammation nf_kb->inflammation mapk->inflammation

Signaling Pathways Modulated by this compound

Conclusion

The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantification of this compound in plasma. These protocols and the associated performance data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, facilitating further investigation into the pharmacokinetic and pharmacodynamic properties of this promising natural compound.

References

Peiminine Administration in Mouse Models of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Peiminine in various mouse models of inflammation. The protocols and data presented are compiled from recent studies and are intended to serve as a guide for researchers investigating the anti-inflammatory properties of this natural alkaloid.

Summary of Anti-Inflammatory Effects

This compound, an isosteroid alkaloid extracted from Fritillaria plants, has demonstrated significant anti-inflammatory effects in several preclinical mouse models.[1][2] Its therapeutic potential has been observed in conditions such as mastitis, acute lung injury, ulcerative colitis, and skin inflammation.[3][4][5] The primary mechanism of action involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[1][6]

Data Presentation

The following tables summarize the quantitative data from studies administering this compound in different mouse models of inflammation.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in LPS-Induced Mastitis in Mice

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
ControlUndetectableUndetectableUndetectable
LPS ModelSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compound (Low Dose)Significantly Decreased vs. LPSSignificantly Decreased vs. LPSSignificantly Decreased vs. LPS
This compound (High Dose)Further Decreased vs. Low DoseFurther Decreased vs. Low DoseFurther Decreased vs. Low Dose

Source: Data compiled from studies on LPS-induced mastitis.[1][2]

Table 2: Effect of this compound on Inflammatory Markers in Acetic Acid-Induced Ulcerative Colitis in Mice

Treatment GroupMPO Activity (U/g tissue)NO Level (µM)
ControlBaselineBaseline
Acetic Acid ModelSignificantly IncreasedSignificantly Increased
This compoundSignificantly Decreased vs. Acetic AcidSignificantly Decreased vs. Acetic Acid

Source: Data compiled from studies on acetic acid-induced ulcerative colitis.[4]

Table 3: Effect of this compound on Gene Expression of Inflammatory Mediators

GeneModelEffect of this compound Treatment
iNOSAcetic Acid-Induced Ulcerative ColitisDecreased Expression
COX-2Acetic Acid-Induced Ulcerative ColitisDecreased Expression
TNF-αAcetic Acid-Induced Ulcerative ColitisDecreased Expression
IL-6Acetic Acid-Induced Ulcerative ColitisDecreased Expression
IL-1βAcetic Acid-Induced Ulcerative ColitisDecreased Expression
pro-IL-1βC. acnes-Induced Skin InflammationDecreased mRNA Levels
COX-2C. acnes-Induced Skin InflammationDecreased mRNA Levels
IL-6C. acnes-Induced Skin InflammationDecreased mRNA Levels
TNF-αC. acnes-Induced Skin InflammationDecreased mRNA Levels

Source: Data compiled from studies on ulcerative colitis and skin inflammation.[4][5]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. The primary pathways identified are the NF-κB and MAPK (ERK1/2 and p38) pathways.[1][6]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 This compound Intervention cluster_4 Nuclear Events & Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT ERK ERK1/2 TLR4->ERK p38 p38 TLR4->p38 NFkB NF-κB AKT->NFkB ERK->NFkB p38->NFkB ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB->ProInflammatory_Genes This compound This compound This compound->AKT Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation This compound->NFkB Inhibits Activation Cytokines TNF-α, IL-6, IL-1β Production ProInflammatory_Genes->Cytokines G start Start acclimatize Acclimatize Mice (1 week) start->acclimatize anesthetize Anesthetize Mice acclimatize->anesthetize lps_inject Induce Mastitis: Intramammary LPS Injection anesthetize->lps_inject peiminine_admin This compound Administration (i.p.) (1h before & 12h after LPS) lps_inject->peiminine_admin euthanize Euthanize Mice (24h post-LPS) peiminine_admin->euthanize collect_tissue Collect Mammary Tissue euthanize->collect_tissue analysis Analysis: - Histopathology (H&E) - Cytokine ELISA - MPO Activity Assay collect_tissue->analysis end End analysis->end G start Start acclimatize Acclimatize Mice (1 week) start->acclimatize fasting Fast Mice (24h) acclimatize->fasting colitis_induction Induce Colitis: Intrarectal Acetic Acid fasting->colitis_induction peiminine_admin Daily this compound Administration colitis_induction->peiminine_admin monitoring Daily Monitoring: - Body Weight - DAI Score peiminine_admin->monitoring euthanize Euthanize Mice (e.g., Day 15) peiminine_admin->euthanize collect_colon Collect Colon Tissue euthanize->collect_colon analysis Analysis: - Macroscopic/Microscopic Scoring - MPO & NO Measurement - qRT-PCR collect_colon->analysis end End analysis->end

References

Determining Optimal Peiminine Concentration for Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peiminine, a natural alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-cancer properties in a variety of preclinical studies. Its mechanism of action often involves the induction of apoptosis and autophagy through modulation of key signaling pathways, including the PI3K/Akt/mTOR and ROS/JNK pathways. Accurate determination of the effective concentration of this compound is a critical first step in evaluating its therapeutic potential. This document provides detailed application notes and standardized protocols for determining the optimal concentration of this compound for cell viability assays in cancer research. It includes a summary of reported IC50 values, detailed experimental procedures for common viability assays, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

The assessment of cell viability is a fundamental method for quantifying the cytotoxic or cytostatic effects of potential therapeutic compounds. This compound has emerged as a promising candidate in cancer drug discovery, exhibiting inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function. This value is highly dependent on the cell type, treatment duration, and the specific assay employed. Therefore, a systematic approach to determine the optimal this compound concentration is essential for reproducible and meaningful results.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound in different cancer cell lines, providing a valuable reference for initiating dose-response studies.

Cell LineCancer TypeIC50 ValueTreatment DurationAssay Method
MCF7Breast Cancer5 µg/mLNot SpecifiedMTT
HCT-116Colorectal Cancer50, 100, 200, 400 µM (dose-dependent decrease in viability)48 hoursNot Specified
MG-63OsteosarcomaTime and dose-dependent inhibition24, 48, 72 hoursCCK-8
Saos-2OsteosarcomaTime and dose-dependent inhibition24, 48, 72 hoursCCK-8
U-87Glioblastoma21.3 µM48 hoursMTT
U251Glioblastoma92.8 µM48 hoursMTT
DU-145Prostate CancerTime and dose-dependent inhibition (10, 20, 40 µM tested)24, 48, 72 hoursCCK-8
PC-3Prostate CancerTime and dose-dependent inhibition (10, 20, 40 µM tested)24, 48, 72 hoursCCK-8
H1299Non-Small-Cell Lung Cancer97.4 µMNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed protocols for three commonly used cell viability assays: MTT, XTT, and CCK-8. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method where the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength of 450-500 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

Protocol 3: CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye that is soluble in the culture medium.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • CCK-8 solution

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding peiminine_prep This compound Dilution Series treatment Add this compound to Cells peiminine_prep->treatment cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation add_reagent Add Viability Reagent (MTT/XTT/CCK-8) incubation->add_reagent reagent_incubation Incubate (1-4h) add_reagent->reagent_incubation read_absorbance Measure Absorbance reagent_incubation->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining this compound IC50.

Signaling Pathways

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ros ROS/JNK Pathway Peiminine_pi3k This compound PI3K PI3K Peiminine_pi3k->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_pi3k Cell Proliferation & Survival mTOR->Proliferation_pi3k Peiminine_ros This compound ROS ROS Generation Peiminine_ros->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound's inhibitory signaling pathways.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to systematically determine the effective concentration of this compound for cell viability assays. The summarized IC50 values serve as a practical starting point for designing dose-response experiments. By following the detailed protocols for MTT, XTT, and CCK-8 assays, researchers can obtain reliable and reproducible data on the cytotoxic and cytostatic effects of this compound. The visual representations of the experimental workflow and signaling pathways further aid in the conceptual understanding and practical implementation of these studies. This foundational information is crucial for the continued investigation of this compound as a potential anti-cancer therapeutic agent.

Peiminine in Preclinical Research: Application Notes for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peiminine, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has garnered significant attention in preclinical research for its diverse pharmacological activities. Exhibited properties include potent anti-inflammatory, anti-cancer, and immunomodulatory effects. This document provides a comprehensive overview of this compound dosage, administration, and experimental protocols for in vivo animal studies, based on currently available scientific literature. The information presented herein is intended to serve as a foundational resource for researchers designing and conducting preclinical investigations involving this compound.

Data Presentation: this compound Dosage in In Vivo Animal Models

The following table summarizes the quantitative data from various in vivo animal studies, providing a comparative overview of effective dosages across different therapeutic areas.

Animal ModelDisease/ConditionThis compound DosageAdministration RouteTreatment DurationKey Outcomes
Mice (BALB/c) Immunomodulation / Macrophage Function1, 3, and 6 mg/kgOral30 daysIncreased phagocytosis and anti-inflammatory cytokine (IL-10) production; decreased pro-inflammatory cytokine (IL-12) and free radical production.[1]
Mice Mastitis (LPS-induced)1, 3, and 5 mg/kgIntraperitoneal InjectionTwo doses: 1 hour before and 12 hours after LPS induction.Reduced mammary gland histopathological damage and decreased production of pro-inflammatory mediators.
Rats Breast Carcinoma (DMBA-induced)0.25, 0.5, and 1 mg/kgOral24 weeksDecreased hyperplastic lesions, restored normal breast tissue architecture, downregulated carcinogenic markers (PI3K, Akt), and increased apoptotic markers (p53, Bax).[2]
Rats Breast Cancer (MRMT-1 cell-induced)0.24 and 0.48 mg/kgOral25 days (from day 14 to day 39 post-induction)Reduction in tumor size and restoration of immune and oxidative markers.
Mice Prostate Cancer (Xenograft)2 mg/kgNot specifiedNot specifiedMarkedly inhibited tumor growth.
Mice Ulcerative Colitis (Acetic Acid-induced)Not specifiedNot specified15 daysAlleviated inflammatory manifestations and mitigated intestinal tissue damage.[2][3]
Mice Acute Lung Injury (LPS-induced)1, 3, and 5 mg/kgInjectionNot specifiedReduced lung water content, myeloperoxidase activity, and inhibited pro-inflammatory cytokine expression.
Mice General Toxicity9 mg/kg (MLD)IntravenousSingle doseMinimal lethal dose.
Rats General Toxicity25 mg/kg (recovery), 35 mg/kg (lethal)IntravenousSingle doseIndicated dose-dependent toxicity.

Experimental Protocols

Immunomodulatory Effects in a Murine Model

Objective: To evaluate the effect of this compound on macrophage function.

Animal Model: Male BALB/c mice.[1]

Experimental Groups:

  • Group 1: Control (Vehicle - PBS)

  • Group 2: this compound (1 mg/kg)

  • Group 3: this compound (3 mg/kg)

  • Group 4: this compound (6 mg/kg)

Procedure:

  • House male BALB/c mice under standard laboratory conditions.

  • Administer this compound or vehicle orally once daily for 30 consecutive days.[1]

  • On day 31, euthanize the mice and harvest peritoneal macrophages.

  • Conduct ex vivo functional assays on the isolated macrophages, such as phagocytosis assays and measurement of cytokine (IL-10, IL-12) and nitric oxide production upon stimulation with lipopolysaccharide (LPS).

Anti-Cancer Efficacy in a Rat Model of Breast Carcinoma

Objective: To assess the therapeutic potential of this compound against chemically-induced breast cancer.

Animal Model: Female Wistar or Sprague-Dawley rats.

Induction of Carcinoma:

  • Administer a single intravenous dose of 7,12-dimethylbenz(a)anthracene (DMBA) at 5 mg/kg to induce mammary tumors.[2]

  • Monitor the animals for tumor development over a period of 24 weeks.[2]

Experimental Groups:

  • Group 1: Normal Control

  • Group 2: DMBA Control (Vehicle)

  • Group 3: DMBA + this compound (0.25 mg/kg)

  • Group 4: DMBA + this compound (0.5 mg/kg)

  • Group 5: DMBA + this compound (1 mg/kg)

Procedure:

  • Following tumor establishment, administer this compound or vehicle orally on a daily basis for 24 weeks.[2]

  • Monitor tumor size and animal well-being throughout the study.

  • At the end of the treatment period, euthanize the animals and excise the mammary tumors.

  • Perform histopathological analysis of tumor tissues and immunohistochemical staining for relevant markers (e.g., PI3K, Akt, p53, Bax).[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory action of this compound on these pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription This compound This compound This compound->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K_Akt_mTOR_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K This compound->Akt

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

ROS_JNK_Signaling_Pathway Stimulus Cellular Stress ROS ROS Stimulus->ROS ASK1 ASK1 ROS->ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis This compound This compound This compound->ROS Induces

Caption: this compound induces apoptosis via the ROS/JNK signaling pathway.

General Experimental Workflow for In Vivo this compound Studies

The following diagram outlines a logical workflow for conducting in vivo studies with this compound.

Experimental_Workflow start Study Design & Protocol Development acclimatization Animal Acclimatization start->acclimatization grouping Randomization & Grouping acclimatization->grouping induction Disease Model Induction (if applicable) grouping->induction treatment This compound/Vehicle Administration induction->treatment monitoring In-life Monitoring (e.g., tumor size, body weight) treatment->monitoring endpoint Endpoint Data Collection (e.g., blood, tissue) monitoring->endpoint analysis Data Analysis (e.g., Histology, Biomarkers) endpoint->analysis results Results & Conclusion analysis->results

Caption: A generalized workflow for in vivo this compound studies.

Conclusion

This compound demonstrates significant therapeutic potential across a range of disease models in vivo. The effective dosage and administration route are critical parameters that vary depending on the animal model and the pathological condition being investigated. The provided data and protocols serve as a valuable starting point for researchers. Further investigation is warranted to elucidate the full therapeutic scope of this compound and to optimize dosing strategies for potential clinical translation. It is imperative that all animal studies are conducted in accordance with ethical guidelines and regulations.

References

Protocol for Peiminine Treatment in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peiminine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has demonstrated significant anti-cancer properties in various cancer cell lines. In non-small cell lung cancer (NSCLC), this compound has been shown to impede cancer progression by modulating key cellular processes such as cell viability, apoptosis, and cell cycle. Mechanistic studies have revealed that this compound exerts its anti-tumor effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation. This document provides detailed protocols for investigating the effects of this compound on the A549 human lung adenocarcinoma cell line.

Data Summary

The following tables summarize the quantitative data on the effects of this compound and its derivatives on lung cancer cells.

Table 1: Cytotoxicity of this compound and Its Derivative in Lung Cancer Cells

CompoundCell LineAssayIC50 ValueReference
Indole-3-acetic acid-peiminine esterA549MTT12.78 ± 0.64 μM[1]
This compoundH1299Cell Viability97.4 μM[2]

Table 2: Gene Expression Changes in H1299 Cells Treated with this compound

Gene6 μM this compound12 μM this compound25 μM this compoundEffectReference
PI3K No significant changeDecreasedSignificantly Decreased (p < 0.01)Downregulation[2]
AKT Significantly Decreased (p < 0.05)Significantly Decreased (p < 0.01)Significantly Decreased (p < 0.01)Downregulation[2]
Bax Significantly Increased (p < 0.01)Significantly Increased (p < 0.01)Significantly Increased (p < 0.01)Upregulation[2]
Bcl-2 Significantly Decreased (p < 0.05)Significantly Decreased (p < 0.01)Significantly Decreased (p < 0.01)Downregulation[2]

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain a healthy and viable culture of A549 cells for subsequent experiments.

Materials:

  • A549 human lung adenocarcinoma cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on A549 cells and calculate the IC50 value.

Materials:

  • A549 cells

  • This compound (dissolved in DMSO)

  • Complete RPMI-1640 medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0, 5, 10, 20, 40, 80 µM.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes on a shaker to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at the desired concentrations (e.g., 0, 10, 20, 40 µM) for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (1000 rpm, 5 minutes).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of A549 cells.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.

  • Harvest the cells by trypsinization and centrifuge at 1000 rpm for 5 minutes.

  • Wash the cells with cold PBS and fix them by adding dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 1500 rpm for 5 minutes and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of PI3K/Akt Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PI3K, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed A549 cells in 6-well plates and treat with this compound as described for apoptosis and cell cycle analysis.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

G cluster_workflow Experimental Workflow for this compound Treatment in A549 Cells A549 A549 Cell Culture Treatment This compound Treatment (Various Concentrations) A549->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot Data Data Analysis (IC50, Apoptosis %, Cell Cycle %) MTT->Data Apoptosis->Data CellCycle->Data WesternBlot->Data

Caption: Experimental workflow for evaluating the effects of this compound on A549 cells.

G cluster_pathway This compound's Mechanism of Action in Lung Cancer Cells This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Induces

Caption: Signaling pathway of this compound-induced apoptosis in lung cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peiminine Dosage for Maximum Therapeutic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Peiminine in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications?

A1: this compound is a natural isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species. It has demonstrated a range of pharmacological activities, including potent anti-inflammatory, anti-cancer, and antitussive effects.[1][2] Its therapeutic potential is being explored in various diseases, including lung injury, different types of cancer, and inflammatory conditions.

Q2: What is the principal mechanism of action for this compound?

A2: this compound exerts its therapeutic effects through the modulation of several key signaling pathways. Notably, it has been shown to inhibit the PI3K-Akt (Phosphoinositide 3-kinase/Protein Kinase B) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[3] By inhibiting these pathways, this compound can suppress inflammation, induce apoptosis in cancer cells, and reduce the expression of pro-inflammatory cytokines.

Q3: What is a recommended starting dose for in vitro experiments with this compound?

A3: The optimal in vitro concentration of this compound is cell-line and assay dependent. Based on published studies, a broad concentration range to consider for initial screening is 0.5 µM to 200 µM. For anti-cancer studies, significant effects on cell viability have been observed in the range of 6 µM to 200 µM.[3] For anti-inflammatory assays, concentrations between 25 µg/mL and 200 µg/mL have been used.[2] It is crucial to perform a dose-response curve to determine the EC50 for your specific experimental system.

Q4: What is a general dosage range for in vivo animal studies with this compound?

A4: In vivo dosages of this compound vary depending on the animal model, route of administration, and the targeted disease. For studies in mice investigating anti-inflammatory or immunomodulatory effects, oral gavage or intraperitoneal injections in the range of 1-10 mg/kg have been reported to be effective.[4][5][6] For acute lung injury models in mice, doses of 1, 3, or 5 mg/kg have been used.[4] As with in vitro studies, a pilot dose-escalation study is recommended to determine the optimal therapeutic dose with minimal toxicity for your specific model.

Q5: How should I prepare this compound for in vitro and in vivo administration?

A5: this compound has limited water solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution for oral administration. It is critical to ensure that the final concentration of DMSO in in vitro experiments is non-toxic to the cells (typically below 0.1-0.5%). For in vivo experiments, a vehicle control group should always be included.

Troubleshooting Guides

This section addresses common problems that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low Solubility/Precipitation in Media This compound has poor aqueous solubility. The final concentration in the cell culture media may exceed its solubility limit.- Prepare a high-concentration stock solution in 100% DMSO. - When diluting into aqueous media, ensure rapid and thorough mixing. - Avoid freeze-thaw cycles of the stock solution. - Consider using a solubilizing agent like Tween 80 or PEG400 in your formulation for in vivo studies, ensuring the final concentration is non-toxic.
Inconsistent or Non-reproducible Results This can be due to variability in the compound, experimental technique, or cell culture conditions.- Ensure the purity and stability of your this compound batch. - Standardize all experimental procedures, including cell seeding density, treatment duration, and reagent preparation. - Maintain consistent cell culture conditions (passage number, confluency). - Perform regular quality control checks on your assays.
Lack of Therapeutic Effect in vivo The administered dose may be sub-therapeutic, or the compound may have poor bioavailability.- Conduct a dose-escalation study to determine if a higher dose is more effective. - Evaluate the pharmacokinetic profile of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME). - Consider alternative routes of administration that may improve bioavailability. - Confirm the activity of your this compound batch in a reliable in vitro assay.
Observed in vivo Toxicity (e.g., weight loss, lethargy) The administered dose may be too high, or the vehicle may be causing adverse effects.- Reduce the dosage or the frequency of administration. - Carefully monitor the animals for any signs of toxicity. - Always include a vehicle-only control group to assess the effects of the formulation components. - If using DMSO for in vivo administration, ensure the final concentration is well-tolerated by the animal model.

Data Presentation

Table 1: In Vitro Dosage of this compound in Different Cancer Cell Lines

Cell LineAssayConcentration RangeObserved EffectReference
H1299 (Lung Cancer)Cell Viability0.7 µM - 200 µMDose-dependent reduction in cell viability[3]
A549 (Lung Cancer)Cell Viability25 µg/mL - 200 µg/mLIncreased cell viability in a TNF-α induced inflammation model[2]

Table 2: In Vivo Dosage of this compound in Animal Models

Animal ModelDisease ModelRoute of AdministrationDosageTherapeutic OutcomeReference
MiceLPS-induced Acute Lung InjuryIntraperitoneal injection1, 3, 5 mg/kgReduced lung inflammation and injury[4]
MiceGeneral ImmunomodulationOral gavage1, 3, 6 mg/kgAnti-inflammatory phenotype in macrophages[6][7]
RatsBleomycin-induced Acute Lung InjuryIntragastric administrationNot specifiedReduced alveolar and pulmonary interstitial inflammation

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueConditionsReference
CmaxNot specifiedOral administration of Fritillaria thunbergii Miq. extract[8][9]
TmaxNot specifiedOral administration of Fritillaria thunbergii Miq. extract[8][9]
BioavailabilityNot specified-

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of PI3K-Akt and NF-κB Pathways

Objective: To investigate the effect of this compound on the activation of the PI3K-Akt and NF-κB signaling pathways.

Methodology:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and NF-κB p65 overnight at 4°C. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Mandatory Visualization

Peiminine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth Factors / Cytokines Growth Factors / Cytokines Receptor Receptor Growth Factors / Cytokines->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Cell Survival Cell Survival Akt->Cell Survival IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Gene Transcription Gene Transcription NF-κB (p65/p50)->Gene Transcription translocates to nucleus This compound This compound This compound->PI3K This compound->IKK Apoptosis Apoptosis This compound->Apoptosis Inflammation Inflammation Gene Transcription->Inflammation Gene Transcription->Cell Survival

Caption: this compound's inhibitory action on the PI3K-Akt and NF-κB signaling pathways.

Experimental_Workflow_Peiminine_Dosage_Optimization cluster_invitro In Vitro Optimization cluster_invivo In Vivo Optimization Dose-Response Curve Dose-Response Curve Cell Viability Assay (MTT) Cell Viability Assay (MTT) Dose-Response Curve->Cell Viability Assay (MTT) Determine EC50 Determine EC50 Cell Viability Assay (MTT)->Determine EC50 Mechanism of Action Studies Mechanism of Action Studies Determine EC50->Mechanism of Action Studies Use optimal dose Pilot Dose-Escalation Study Pilot Dose-Escalation Study Determine EC50->Pilot Dose-Escalation Study Inform starting dose Toxicity Assessment Toxicity Assessment Pilot Dose-Escalation Study->Toxicity Assessment Efficacy Study Efficacy Study Pilot Dose-Escalation Study->Efficacy Study Determine Optimal Therapeutic Dose Determine Optimal Therapeutic Dose Toxicity Assessment->Determine Optimal Therapeutic Dose Efficacy Study->Determine Optimal Therapeutic Dose Pharmacokinetic Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis->Determine Optimal Therapeutic Dose Inform dosing regimen

Caption: Logical workflow for optimizing this compound dosage from in vitro to in vivo studies.

References

Troubleshooting Peiminine insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Peiminine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or Phosphate-Buffered Saline (PBS)?

A1: this compound is a steroidal alkaloid with a hydrophobic structure, resulting in very low solubility in aqueous solutions like water or PBS.[1][2] To achieve dissolution, an organic solvent is typically required to first create a concentrated stock solution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[1][3] Other organic solvents such as Dimethylformamide (DMF), ethanol, chloroform, and acetone can also be used.[1][4]

Q3: How can I prepare an aqueous working solution from an organic stock solution?

A3: The standard method is to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock is then serially diluted into your aqueous experimental medium (e.g., cell culture media, PBS) to the final desired concentration. It is crucial to add the stock solution to the aqueous medium slowly while vortexing or stirring to prevent precipitation.

Q4: I observed a precipitate when I diluted my DMSO stock solution into my cell culture medium. What should I do?

A4: Precipitation upon dilution into an aqueous buffer is common if the final concentration of this compound exceeds its aqueous solubility limit. Consider the following solutions:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your aqueous medium. For example, a 1:30 dilution of a DMSO stock into PBS (pH 7.2) results in a solubility of approximately 0.03 mg/mL.[1]

  • Adjust the pH: this compound is a tertiary monoacidic base, which suggests its solubility can be increased in acidic conditions.[5] Lowering the pH of the aqueous buffer may improve solubility by forming a more soluble salt. Some extraction protocols utilize hydrochloric acid (HCl) for this reason.[6]

  • Use Co-solvents or Vehicles (for in vivo studies): For animal experiments, complex vehicles containing co-solvents and surfactants are often necessary. Formulations may include components like PEG300, PEG400, Tween-80, or corn oil to maintain solubility and improve bioavailability.[7]

Q5: Can I use heating or sonication to aid dissolution?

A5: Gentle warming and vortexing can be used to help dissolve this compound in an organic solvent.[5] Sonication may also be applied cautiously to break down particle aggregates. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always verify the stability of this compound under your specific experimental conditions.

Data Presentation

Physicochemical and Solubility Data

The following tables summarize the key properties and solubility of this compound in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18059-10-4[1][8]
Molecular Formula C₂₇H₄₃NO₃[1][8]
Molecular Weight 429.6 g/mol [1][8]
Appearance White Powder[2]
Synonyms Verticinone, Fritillarine, Zhebeinone, Imperialine[2][7][8]

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationReference
DMSO ~85.9 mg/mL (199.93 mM)[3]
DMSO 15 mg/mL[1]
DMF 10 mg/mL[1]
Ethanol 10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:30) 0.03 mg/mL[1]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Soluble (Qualitative)[4]
Water, PBS Very Low / Practically Insoluble[1]

Note: Solubility can vary based on the purity, crystal form, and temperature of the compound. The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
  • Weigh this compound: Accurately weigh the desired amount of this compound powder (MW: 429.6 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, weigh 4.296 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can be applied for a short period if dissolution is slow.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[3]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Aqueous Medium: Warm your target aqueous medium (e.g., cell culture medium, PBS) to the desired experimental temperature (e.g., 37°C).

  • Perform Dilution: Add the required volume of the this compound stock solution dropwise into the pre-warmed aqueous medium while continuously vortexing or stirring. This rapid dispersal is critical to prevent localized high concentrations and subsequent precipitation.

  • Final Mix and Use: Gently mix the final solution again before adding it to your experimental setup (e.g., cell culture plates). Use the freshly prepared solution immediately for best results.

Visual Guides and Pathways

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered when dissolving this compound.

G start Start: Dissolve this compound Powder solvent_choice Select Solvent start->solvent_choice aqueous Aqueous Buffer (Water, PBS) solvent_choice->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_choice->organic Organic dissolves_q Does it dissolve? aqueous->dissolves_q dissolves_organic_q Does it dissolve? organic->dissolves_organic_q success Solution Ready for Experiment dissolves_q->success Yes fail Insoluble. Re-evaluate solvent choice. dissolves_q->fail No dilute Dilute stock into aqueous medium dissolves_organic_q->dilute Yes dissolves_organic_q->fail No precipitate_q Precipitate forms? dilute->precipitate_q troubleshoot Troubleshoot: 1. Lower final concentration 2. Adjust pH (acidify) 3. Use co-solvents (in vivo) precipitate_q->troubleshoot Yes precipitate_q->success No troubleshoot->dilute G cluster_0 Autophagic Cell Death peiminine1 This compound lc3b LC3B-II Protein Levels peiminine1->lc3b increases autophagy Autophagic Cell Death in Colorectal Carcinoma lc3b->autophagy induces

References

Technical Support Center: Preventing Peiminine Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peiminine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, it can be stable for up to three years.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in a suitable solvent like DMSO. For optimal stability, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month)[1].

Q3: Is this compound sensitive to light?

A3: While steroidal alkaloids are generally considered stable compounds, it is good laboratory practice to protect this compound solutions from direct light exposure, especially during long-term storage and experiments. Studies on other Fritillaria alkaloids have suggested that light can influence their content in plant tissues. To minimize any potential photodegradation, store solutions in amber vials or tubes wrapped in aluminum foil.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation. A study on the stability of this compound in beagle plasma demonstrated that the compound is stable through at least three freeze-thaw cycles, but preparing single-use aliquots is the best practice to ensure consistency and integrity of the compound throughout your experiments[1].

Q5: At what pH is this compound most stable?

A5: While specific data on the pH-dependent stability of this compound is limited, a study on the HPLC analysis of this compound and related alkaloids used a mobile phase with a pH of 10.10, suggesting stability at alkaline pH for the duration of the chromatographic run. However, for long-term storage of aqueous solutions, a neutral to slightly acidic pH is generally recommended for many alkaloids to prevent potential hydrolysis. It is advisable to determine the optimal pH for your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches of this compound solution. Degradation due to improper storage or handling.1. Prepare fresh stock solutions from powder for critical experiments. 2. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term). 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Loss of this compound activity in cell culture experiments. 1. Degradation in culture medium over time. 2. Interaction with components in the culture medium.1. Determine the stability of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) at 37°C over your experimental timeframe. 2. Consider replenishing this compound in the medium for long-duration experiments. 3. Minimize exposure of the medium containing this compound to light by keeping plates in the dark incubator.
Appearance of unknown peaks in HPLC/LC-MS analysis of this compound samples. Degradation of this compound.1. Analyze a freshly prepared standard solution to confirm the retention time of intact this compound. 2. Review sample preparation and storage procedures to identify potential causes of degradation (e.g., prolonged exposure to room temperature, light, or extreme pH). 3. If degradation is suspected, perform forced degradation studies (acid, base, heat, oxidation) to identify potential degradation products.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various storage conditions based on a pharmacokinetic study in beagle plasma. While this data is from a biological matrix, it provides valuable insights into the compound's inherent stability.

Condition Duration Temperature Stability (Recovery %) Reference
Freeze-Thaw3 Cycles-20°C to Room Temp.95.8% - 103.5%[1]
Short-Term24 hoursRoom Temperature96.2% - 104.1%[1]
Long-Term30 days-20°C94.7% - 102.8%[1]

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solutions

This protocol provides a general framework for determining the stability of this compound under specific experimental conditions (e.g., different pH, temperature, and in cell culture media).

1. Materials:

  • This compound powder
  • Appropriate solvent (e.g., DMSO)
  • Buffers of various pH values (e.g., phosphate buffer for pH 6-8, acetate buffer for pH 4-5.5)
  • Cell culture medium (e.g., DMEM, RPMI-1640)
  • HPLC or LC-MS/MS system
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
  • Prepare working solutions by diluting the stock solution in the desired aqueous buffers or cell culture media to a final concentration suitable for your analytical method.
  • Initial Analysis (T=0): Immediately analyze an aliquot of each working solution using a validated HPLC or LC-MS/MS method to determine the initial concentration of this compound.
  • Incubation: Incubate the remaining working solutions under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect samples from light if assessing thermal stability alone.
  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each incubated solution and analyze them using the same analytical method.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). Plot the percentage remaining versus time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

This compound's Inhibitory Effect on the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB NF-κB Dimer cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) p65 p65 p65_n p65 p65->p65_n Translocation p50 p50 p50_n p50 p50->p50_n Translocation IkB->p65 Inhibits IkB->p50 Inhibits nucleus Nucleus genes Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits p65_n->genes p50_n->genes

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Experimental Workflow for Investigating this compound's Anti-inflammatory Effects

The following diagram illustrates a typical workflow for studying the anti-inflammatory properties of this compound in a cell-based assay.

Experimental_Workflow start Start cell_culture Seed cells (e.g., Macrophages) start->cell_culture pre_treatment Pre-treat with This compound cell_culture->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation Incubate for a defined period lps_stimulation->incubation collection Collect supernatant and cell lysate incubation->collection elisa Analyze supernatant (e.g., ELISA for cytokines) collection->elisa western_blot Analyze cell lysate (e.g., Western Blot for NF-κB pathway proteins) collection->western_blot end End elisa->end western_blot->end

Caption: Workflow for cell-based anti-inflammatory assays of this compound.

References

Technical Support Center: Addressing Off-Target Effects of Peiminine in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Peiminine in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is primarily recognized for its inhibitory effects on the PI3K-Akt signaling pathway.[1] It has been shown to downregulate this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.[1] Molecular docking studies suggest a strong binding affinity to PIK3CG, a crucial protein within the PI3K-Akt pathway.[1]

Q2: My cells are exhibiting unexpected phenotypes not typically associated with PI3K-Akt inhibition. Could this be due to off-target effects of this compound?

A2: Yes, it is possible. While this compound's primary mechanism involves the PI3K-Akt pathway, it has been reported to influence other signaling pathways, which could be considered off-target effects depending on the experimental context. These include the MAPK, NF-κB, and Wnt/β-catenin signaling pathways.[2][3] Additionally, a related compound, Peimine, has been shown to interact with nicotinic acetylcholine receptors (nAChRs) and voltage-gated ion channels, suggesting that this compound may also have activity at these types of targets.

Q3: I am observing significant cytotoxicity at concentrations where the on-target effect on PI3K-Akt is expected to be minimal. What could be the cause?

A3: This could be indicative of off-target toxicity. Molecular docking studies have predicted that this compound may also bind to other kinases such as SRC, JAK3, and CDK2. Inhibition of these kinases, which are involved in various critical cellular processes, could lead to cytotoxic effects that are independent of the PI3K-Akt pathway. It is also possible that this compound interacts with other, as yet unidentified, cellular targets that mediate toxicity.

Q4: How can I confirm if the observed effects in my cell line are on-target or off-target?

A4: To distinguish between on-target and off-target effects, you can perform several experiments. One approach is to use a structurally different inhibitor of the same target (in this case, another PI3K inhibitor) to see if it recapitulates the observed phenotype. Additionally, you can attempt to rescue the phenotype by overexpressing a downstream component of the PI3K-Akt pathway. If the phenotype persists, it is more likely to be an off-target effect. Direct measurement of the activity of suspected off-target proteins (e.g., SRC, JAK3) in the presence of this compound can also provide evidence for off-target engagement.

Q5: Are there any known quantitative data on the off-target interactions of this compound?

A5: Currently, there is a lack of publicly available, experimentally determined quantitative data on the off-target interactions of this compound, such as a comprehensive kinase selectivity profile (kinome scan) or IC50 values for specific off-target proteins. The predicted binding energies from molecular docking studies suggest potential interactions, but these require experimental validation.

Troubleshooting Guide

This guide addresses common issues that may be related to the off-target effects of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected changes in cell morphology or adhesion Off-target effects on cytoskeletal-regulating kinases (e.g., SRC family kinases).1. Microscopy: Document morphological changes with and without this compound treatment. 2. Western Blot: Analyze the phosphorylation status of key cytoskeletal proteins. 3. Control Compound: Compare the effects with a highly specific PI3K inhibitor.
Altered cell cycle progression different from typical PI3K inhibition Inhibition of cell cycle-related kinases like CDK2.[2]1. Flow Cytometry: Perform detailed cell cycle analysis. 2. Western Blot: Examine the levels of cyclins and CDKs. 3. Synchronized Cells: Use synchronized cell populations to pinpoint the affected cell cycle phase.
Unexpected inflammatory response Modulation of inflammatory pathways such as NF-κB or JAK/STAT.[2]1. Reporter Assay: Use a luciferase reporter to measure NF-κB or STAT3 activity. 2. ELISA/Western Blot: Measure the levels of key inflammatory cytokines and phosphorylated STAT proteins.
Changes in intracellular calcium levels or membrane potential Interaction with ion channels or GPCRs.1. Calcium Imaging: Use fluorescent calcium indicators to monitor intracellular calcium dynamics. 2. Patch Clamp: Directly measure ion channel activity.
Variable results between different cell lines Different expression levels of on- and off-target proteins.1. Proteomics/Transcriptomics: Characterize the expression profile of your cell lines. 2. IC50 Determination: Determine the IC50 for cell viability and on-target inhibition in each cell line.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: On-Target Activity of this compound in Cancer Cell Lines

Cell LineAssayIC50 (µM)Reference
H1299 (Non-small cell lung cancer)Cell Viability97.4[1]
MCF7 (Breast cancer)Cell Viability5 µg/mL (~11.6 µM)

Table 2: Predicted Off-Target Binding Affinities of this compound (from Molecular Docking Studies)

Potential Off-TargetBinding Energy (kcal/mol)NoteReference
SRC-10.1Predicted interaction[1]
JAK3-9.9Predicted interaction[1]
CDK2-12.99Predicted interaction

Disclaimer: The binding energies are from in silico molecular docking studies and have not been experimentally validated. These values suggest a potential for interaction but do not represent experimentally determined binding affinities or inhibitory concentrations.

Experimental Protocols

Protocol 1: Validating Off-Target Kinase Inhibition via Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation status of a potential off-target kinase (e.g., SRC).

  • Cell Culture and Treatment: Plate your cell line of choice at an appropriate density. Once attached, treat the cells with varying concentrations of this compound (e.g., ranging from a concentration below to several-fold above the on-target IC50) and a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the suspected off-target kinase (e.g., phospho-SRC). Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total form of the kinase and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein level to the total protein level. A dose-dependent decrease in the phosphorylation of the suspected off-target kinase would suggest an off-target effect.

Protocol 2: Cell Viability Assay to Determine Off-Target Cytotoxicity

This protocol outlines the use of a cell viability assay (e.g., MTT or CellTiter-Glo) to assess potential off-target cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a density optimized for your cell line and the duration of the assay. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. It is important to include a broad range of concentrations to capture the full dose-response curve. Also, include a vehicle-only control.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) and normalize the data to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value for cell viability. Comparing this value to the on-target IC50 can help differentiate between on-target and off-target-driven cytotoxicity.

Visualizations

G cluster_0 Troubleshooting Unexpected Phenotypes Unexpected_Phenotype Unexpected Phenotype Observed On_Target_Validation Validate On-Target Inhibition (e.g., p-Akt levels) Unexpected_Phenotype->On_Target_Validation Off_Target_Hypothesis Hypothesize Potential Off-Target Pathways On_Target_Validation->Off_Target_Hypothesis On-target confirmed, but phenotype unexplained Literature_Search Consult Literature for Known Off-Targets Off_Target_Hypothesis->Literature_Search Experimental_Validation Experimentally Test Off-Target Activity Off_Target_Hypothesis->Experimental_Validation Literature_Search->Experimental_Validation Conclusion Distinguish On- vs. Off-Target Effect Experimental_Validation->Conclusion

A logical workflow for troubleshooting unexpected phenotypes.

G cluster_on_target Primary (On-Target) Pathway cluster_off_target Potential Off-Target Pathways This compound This compound PI3K PI3K This compound->PI3K SRC SRC Family Kinases This compound->SRC Predicted JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Predicted Wnt_Beta_Catenin Wnt/β-catenin Pathway This compound->Wnt_Beta_Catenin Reported MAPK MAPK Pathway This compound->MAPK Reported Ion_Channels_GPCRs Ion Channels / GPCRs This compound->Ion_Channels_GPCRs Hypothesized Akt Akt PI3K->Akt Inhibition Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Inhibition

Signaling pathways potentially affected by this compound.

G cluster_workflow Workflow for Off-Target Validation Cell_Treatment Treat Cells with This compound Dose-Response On_Target_Assay On-Target Assay (e.g., p-Akt Western) Cell_Treatment->On_Target_Assay Off_Target_Assay Off-Target Assay (e.g., p-SRC Western) Cell_Treatment->Off_Target_Assay Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Cell_Treatment->Phenotypic_Assay Data_Analysis Compare IC50 Values and Phenotypes On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis Phenotypic_Assay->Data_Analysis Conclusion Conclusion on Off-Target Effect Data_Analysis->Conclusion

Experimental workflow for validating off-target effects.

References

Technical Support Center: Optimizing HPLC Parameters for Peiminine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Peiminine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Quality Issues

1. My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Peak tailing for basic compounds like this compound, a steroidal alkaloid, is a common issue in reverse-phase HPLC.[1] It is often caused by secondary interactions between the analyte and the stationary phase.

Common Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom in this compound, leading to tailing.[2]

    • Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups. Using additives like diethylamine or an ammonium bicarbonate buffer to achieve a pH around 10 can be effective.[3][4]

    • Solution 2: Use a Mobile Phase Additive: Add a competing base, such as diethylamine (e.g., 0.03%), to the mobile phase.[5][6] This additive will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

    • Solution 3: Employ an End-Capped Column: Use a column that is thoroughly end-capped to minimize the number of accessible free silanols.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]

    • Solution: Reduce the injection volume or the concentration of the sample.[8][9]

  • Contamination: A contaminated guard or analytical column can also cause peak tailing.[9]

    • Solution: Flush the column with a strong solvent or replace the guard column.[8]

2. My this compound peak appears broad or split. What could be the problem?

Broad or split peaks can arise from several factors related to the sample solvent, column, or overall system.

Common Causes and Solutions:

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8][10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11] If a different solvent is necessary, ensure it is weaker than the mobile phase.

  • Column Degradation: The stationary phase of the column may degrade over time, leading to poor peak shape.[12]

    • Solution: Replace the column with a new one of the same type.

  • Injector Issues: Problems with the injector, such as a partially blocked port, can cause the sample to be introduced onto the column in a non-uniform band, resulting in split peaks.[11]

    • Solution: Clean the injector and ensure the syringe is properly seated.

Retention Time and Resolution Issues

3. The retention time for my this compound peak is fluctuating between injections. What is causing this instability?

Inconsistent retention times are often indicative of a lack of equilibrium in the HPLC system or variations in the mobile phase composition or flow rate.[9]

Common Causes and Solutions:

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of injections.[9]

    • Solution: Increase the column equilibration time between runs to ensure a stable baseline.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or on-line mixing issues can lead to shifts in retention time.[9][11]

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements.[9] For gradient systems, check the pump's proportioning valves.

  • Pump and Flow Rate Issues: Leaks in the pump or check valve malfunctions can cause the flow rate to be inconsistent.[12]

    • Solution: Inspect the system for leaks, especially around fittings and pump seals.[10] Degas the mobile phase to prevent air bubbles from affecting pump performance.[9]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.[12]

    • Solution: Use a column oven to maintain a constant and stable temperature.[9]

4. I have poor resolution between this compound and an adjacent peak. How can I improve the separation?

Improving resolution requires optimizing the selectivity, efficiency, or retention factor of the chromatographic system.

Common Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor in achieving good separation.

    • Solution 1: Adjust Organic Solvent Percentage: Modify the percentage of acetonitrile or methanol in the mobile phase. A lower organic content will generally increase retention and may improve resolution.

    • Solution 2: Optimize Gradient: If using a gradient, make the slope shallower around the elution time of this compound to increase the separation between closely eluting peaks.[7]

  • Inappropriate Flow Rate: The flow rate affects the efficiency of the separation.

    • Solution: Lowering the flow rate can sometimes lead to better resolution, although it will increase the run time.[13]

  • Column Choice: The column chemistry plays a significant role in selectivity.

    • Solution: If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity.[14]

Experimental Protocols & Data

Recommended HPLC Method for this compound Separation

The following protocol is a starting point for the analysis of this compound, based on published methods.[3][4][5] Optimization will likely be required for specific sample matrices.

Table 1: HPLC Parameters for this compound Analysis

ParameterRecommended ConditionNotes
Column C18 (e.g., 250 x 4.6 mm, 5 µm)A standard C18 column is a good starting point.[5]
Mobile Phase Acetonitrile and aqueous bufferA common mobile phase involves a mixture of acetonitrile and water.[5]
Option A: Acetonitrile:Water:Diethylamine (70:30:0.03)This is an isocratic method that has been successfully used.[5]
Option B: Acetonitrile and 10 mmol·L⁻¹ NH₄HCO₃ (pH 10.10)A gradient elution with a basic buffer is also effective.[3][4]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[5]
Column Temperature 30 °CMaintaining a constant temperature is important for reproducibility.[5]
Detection Evaporative Light Scattering Detector (ELSD) or MSThis compound lacks a strong chromophore, making ELSD or Mass Spectrometry (MS) suitable detection methods.[3][5]
ELSD Drift Tube Temperature: 100 °CExample ELSD setting.[5]
ELSD Nebulizer Gas Flow: 1.8 L/minExample ELSD setting.[5]
Injection Volume 10 µLThis should be optimized based on sample concentration and column dimensions.[5]
Sample Preparation for Herbal Matrices

A reliable sample preparation method is crucial for accurate quantification of this compound from complex matrices like Fritillaria bulbs.

Protocol for Extraction:

  • Pulverize: Powder the dried herbal material.

  • Alkalinize: Accurately weigh about 2 g of the powdered sample and add 4 mL of concentrated ammonia solution. Let it stand for 1 hour to infiltrate the sample.[5]

  • Extraction: Add 40 mL of a chloroform-methanol (4:1) mixture to the sample.[5]

  • Sonication/Reflux: Extract the sample using an appropriate method such as ultrasonication or heat reflux.

  • Concentration: Filter the extract and evaporate the solvent to dryness.

  • Reconstitution: Dissolve the residue in a known volume of methanol (e.g., 2.0 mL) for HPLC analysis.[5]

Visualized Workflows

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical approach to troubleshooting peak tailing issues for this compound.

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No end Peak Shape Improved reduce_load->end adjust_ph Increase pH with additive (e.g., Diethylamine, NH4HCO3) check_ph->adjust_ph No check_column Is the column end-capped and in good condition? check_ph->check_column Yes adjust_ph->end use_endcapped Use a new, high-quality end-capped column check_column->use_endcapped No check_column->end Yes use_endcapped->end

Caption: A decision tree for troubleshooting peak tailing.

General HPLC Optimization Workflow

This diagram outlines a general workflow for optimizing the HPLC separation of this compound.

G start Define Separation Goal select_column Select Column (e.g., C18) start->select_column mobile_phase Optimize Mobile Phase (Solvent Ratio & pH) select_column->mobile_phase flow_rate Adjust Flow Rate mobile_phase->flow_rate temperature Set Column Temperature flow_rate->temperature evaluate Evaluate Resolution, Peak Shape, and Retention Time temperature->evaluate evaluate->mobile_phase Not Optimized finalize Finalize Method evaluate->finalize Optimized

Caption: A workflow for HPLC method development.

References

Technical Support Center: Enhancing Peiminine Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of peiminine. Due to its low aqueous solubility and poor absorption, achieving adequate systemic exposure of this compound for preclinical and clinical studies is a significant hurdle. This guide offers insights into potential formulation strategies that have proven successful for other poorly soluble compounds and can be adapted for this compound.

Troubleshooting Guide

This section addresses common issues encountered during in vivo studies with this compound and suggests potential solutions based on advanced drug delivery technologies.

Problem Potential Cause Troubleshooting/Suggested Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility of this compound leading to limited dissolution in gastrointestinal fluids.Formulation Strategy: Enhance solubility and dissolution rate through nanoformulation techniques such as Solid Lipid Nanoparticles (SLNs), Self-Emulsifying Drug Delivery Systems (SEDDS), or Cyclodextrin Inclusion Complexes. These strategies increase the surface area for dissolution and can create a more favorable environment for absorption.
High variability in pharmacokinetic data between individual animals. Inconsistent dissolution and absorption due to the crystalline nature of this compound and physiological variations in the gastrointestinal tract.Formulation Strategy: Utilize amorphous solid dispersions or nanoformulations to reduce the impact of crystallinity on dissolution. SEDDS can form micro- or nano-emulsions in the gut, leading to more uniform drug release and absorption.
Evidence of poor membrane permeability. This compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal epithelium, actively pumping it out of cells.Formulation Strategy: Co-administration with a bio-enhancer like piperine can inhibit P-glycoprotein and metabolic enzymes. Additionally, some excipients used in SLNs and SEDDS, such as certain surfactants, can modulate efflux transporter activity.
Rapid metabolism and clearance from the systemic circulation. Extensive first-pass metabolism in the liver.Formulation Strategy: Nanoformulations, particularly those that promote lymphatic uptake (e.g., lipid-based formulations like SLNs and SEDDS), can partially bypass the portal circulation, thereby reducing first-pass metabolism.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A1: Based on the physicochemical properties of this compound (poor water solubility), the most promising strategies are:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in a solid lipid core can protect it from degradation, provide controlled release, and enhance absorption via the lymphatic pathway.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the solubility and absorption of lipophilic drugs.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules like this compound within their hydrophobic cavity, thereby increasing their aqueous solubility and dissolution rate.[1][2][3][4]

Q2: How do I choose between SLNs, SEDDS, and cyclodextrin complexes for my this compound formulation?

A2: The choice depends on several factors:

  • Desired Drug Loading: SEDDS and solid dispersions often allow for higher drug loading compared to SLNs.

  • Stability: SLNs can offer better physical stability for the encapsulated drug. Cyclodextrin complexes are generally stable in solid form.

  • Release Profile: SLNs can be designed for sustained release, while SEDDS and cyclodextrin complexes typically provide more rapid drug release.

  • Ease of Scale-up: SEDDS are often considered easier to scale up for manufacturing.

Experimental Considerations

Q3: What are the critical parameters to consider when developing a this compound-loaded nanoformulation?

A3: Key parameters include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically <200 nm) and a narrow PDI are desirable for enhanced absorption and uniformity.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension. A higher absolute value is generally preferred.

  • Encapsulation Efficiency and Drug Loading: These parameters determine the amount of this compound successfully incorporated into the delivery system.

  • In Vitro Dissolution: This should be assessed under conditions that mimic the gastrointestinal tract to predict in vivo performance.

Q4: Are there any specific excipients that are known to improve the bioavailability of compounds similar to this compound?

A4: Yes, certain excipients have been shown to enhance the bioavailability of poorly soluble drugs:

  • Oils (for SEDDS): Long-chain triglycerides can promote lymphatic transport.

  • Surfactants (for SEDDS and SLNs): Non-ionic surfactants like Tween 80 and Cremophor EL can improve emulsification and inhibit P-glycoprotein.

  • Cyclodextrins: Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) offer improved solubility and safety profiles compared to native β-cyclodextrin.[2]

Quantitative Data on Bioavailability Enhancement (Illustrative Examples)

Since specific data for this compound nanoformulations are not yet available, the following table presents data from studies on other poorly soluble compounds to illustrate the potential for bioavailability enhancement using different formulation strategies.

Compound Formulation Strategy Key Pharmacokinetic Parameter Improvement Fold Increase in Bioavailability (Relative to Control) Reference
PiperineSelf-Emulsifying Drug Delivery System (SEDDS)Increased Cmax and AUC5.2-fold (in rats)[5]
PiperineNanosuspensionIncreased oral bioavailability3.65-fold (compared to coarse suspension)[6]
Various FlavonoidsCyclodextrin Inclusion ComplexesImproved AUC and CmaxVaries significantly depending on the flavonoid and cyclodextrin used.[7]
Poorly Absorbed DrugsSolid Lipid Nanoparticles (SLNs)Improved oral bioavailability2 to 25-fold[8]

Detailed Experimental Protocols

The following are generalized protocols for the preparation of different this compound formulations. Researchers should optimize these methods for their specific experimental needs.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication
  • Preparation of the Lipid Phase:

    • Melt a solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve a specific amount of this compound in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the coarse emulsion to high-power ultrasonication (using a probe sonicator) for a specific time (e.g., 5-10 minutes) to reduce the droplet size to the nanometer range.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath while stirring. The lipid droplets will solidify, forming SLNs.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles using a validated analytical method (e.g., HPLC).

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., oleic acid, Labrafil®), surfactants (e.g., Tween 80, Cremophor® EL), and cosurfactants (e.g., Transcutol® P, propylene glycol).

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility studies, select an oil, surfactant, and cosurfactant.

    • Prepare a series of formulations with varying ratios of these three components.

    • Visually observe the emulsification performance of each formulation upon dilution with water to identify the region that forms a clear or slightly bluish-white emulsion (nanoemulsion or microemulsion).

  • Preparation of the Optimized SEDDS Formulation:

    • Select the formulation from the optimal region of the phase diagram.

    • Accurately weigh the required amounts of the oil, surfactant, and cosurfactant into a glass vial.

    • Add the predetermined amount of this compound to the mixture.

    • Vortex or stir the mixture gently until the this compound is completely dissolved and a clear, homogenous liquid is formed.

  • Characterization:

    • Assess the self-emulsification time and the resulting droplet size and PDI after dilution in an aqueous medium.

    • Evaluate the thermodynamic stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.

Visualizations

Logical Workflow for Improving this compound Bioavailability

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Formulation Strategies cluster_3 Mechanism of Enhancement cluster_4 Outcome Problem Low In Vivo Bioavailability of this compound Solubility Poor Aqueous Solubility Problem->Solubility Permeability Low Intestinal Permeability Problem->Permeability Metabolism First-Pass Metabolism Problem->Metabolism SLN Solid Lipid Nanoparticles (SLNs) Solubility->SLN SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Solubility->SEDDS Cyclodextrin Cyclodextrin Complexes Solubility->Cyclodextrin Permeability->SLN Permeability->SEDDS Metabolism->SLN Metabolism->SEDDS IncSol Increased Solubility & Dissolution SLN->IncSol IncPerm Enhanced Permeability SLN->IncPerm Bypass Bypass First-Pass Metabolism SLN->Bypass SEDDS->IncSol SEDDS->IncPerm SEDDS->Bypass Cyclodextrin->IncSol Outcome Improved this compound Bioavailability IncSol->Outcome IncPerm->Outcome Bypass->Outcome

Caption: Workflow for addressing low this compound bioavailability.

Mechanism of Bioavailability Enhancement by SEDDS

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Intestinal Absorption cluster_3 Systemic Circulation SEDDS This compound in SEDDS Emulsion Formation of Nanoemulsion SEDDS->Emulsion Dispersion in GI fluids Lumen This compound in Micelles Emulsion->Lumen Digestion by Lipases Enterocyte Enterocyte Lumen->Enterocyte Passive Diffusion Lymph Lymphatic Uptake Enterocyte->Lymph Chylomicron Formation Portal Portal Vein Enterocyte->Portal Circulation Systemic Circulation Lymph->Circulation Bypasses Liver Portal->Circulation First-Pass Metabolism

Caption: Absorption pathway of this compound from a SEDDS formulation.

References

Technical Support Center: Minimizing Peiminine Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on minimizing the toxicity of Peiminine in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound in common animal models?

A1: The primary acute toxic effect observed with this compound administration is convulsive movements, which can be dose-dependent. In mice, the minimal lethal dose (MLD) via intravenous injection has been determined.

Data Presentation: this compound Toxicity in Animal Models

Animal ModelAdministration RouteDoseObserved EffectsReference
MiceIntravenous9 mg/kgMinimal Lethal Dose (MLD), preceded by violent tonic convulsions.[1]
MiceIntravenous3-4 mg/kgConvulsive movements, more pronounced upon stimulation.[1]
RatsIntravenous5 mg/kgConvulsions.[1]
RatsIntravenous25 mg/kgAnimals completely recovered.[1]
RatsIntravenous35 mg/kgDeaths began to occur.[1]
RabbitsIntravenous10 mg/kgWeakness in the legs, ataxia, and tremulous movements.[1]
MiceOral1, 3, and 6 mg/kg (for one month)No overt toxic effects reported; study focused on immunomodulatory effects.[2]

Q2: What are the general signs of alkaloid toxicity to monitor in rodents?

A2: Researchers should closely monitor animals for a range of clinical signs that may indicate toxicity. These can be broadly categorized as follows:

  • Neurological: Tremors, convulsions, ataxia (impaired coordination), weakness in limbs, and changes in motor activity.[1]

  • Gastrointestinal: Diarrhea, loss of appetite, and weight loss.

  • General: Piloerection (hair standing on end), half-shut eyes, and lethargy.

Q3: What are the recommended solvents and administration routes for this compound to minimize local irritation?

A3: The choice of solvent and administration route is critical in minimizing local tissue irritation and ensuring accurate dosing.

  • Solvents: this compound has been successfully dissolved in Phosphate-Buffered Saline (PBS) for oral administration and Dimethyl sulfoxide (DMSO) for other routes.[2][3] When using DMSO, it is advisable to use the lowest effective concentration to avoid solvent-related toxicity.

  • Administration Routes:

    • Oral Gavage: This is a common method for oral administration. Ensure proper technique to avoid esophageal injury or accidental tracheal administration.

    • Intraperitoneal (IP) Injection: This route is also frequently used.

    • Subcutaneous (SC) Injection: To minimize local irritation with SC injections, it is recommended to use a small gauge needle, inject slowly, and ensure the substance is at an appropriate pH and temperature. The injection site should be monitored for signs of redness, swelling, or lesion formation.

Troubleshooting Guides

Problem 1: Animals exhibit convulsive seizures after this compound administration.

  • Possible Cause: The administered dose is too high and is approaching the toxic or lethal range.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dosage in subsequent experiments. Refer to the toxicity data table above to establish a safer starting dose.

    • Route of Administration: Consider switching to a route with slower absorption, such as oral gavage instead of intravenous injection, which may reduce peak plasma concentrations and associated acute toxicity.

    • Monitor Closely: Observe animals continuously for the first few hours post-administration to promptly identify the onset of any adverse effects.

Problem 2: Local tissue inflammation or necrosis is observed at the injection site.

  • Possible Cause: The solvent, concentration of this compound, or injection technique may be causing local irritation.

  • Troubleshooting Steps:

    • Solvent Consideration: If using DMSO, try diluting it further with saline or PBS to the lowest concentration that maintains this compound solubility.

    • Optimize Injection Technique: For subcutaneous injections, ensure the needle is inserted into the subcutaneous space and not intradermally. Rotate injection sites if multiple injections are required. Administer the solution slowly to allow for better absorption and distribution.

    • pH Adjustment: Check the pH of the final solution. Adjusting the pH to a physiologically neutral range (around 7.4) can sometimes reduce irritation.

Problem 3: Inconsistent results or unexpected animal mortality at seemingly safe doses.

  • Possible Cause: Animal-to-animal variability, underlying health issues in the animal colony, or errors in dose preparation.

  • Troubleshooting Steps:

    • Health Screening: Ensure all animals are healthy and free from underlying diseases before starting the experiment.

    • Accurate Dosing: Double-check all calculations for dose preparation. Ensure the this compound solution is homogenous and the correct volume is administered based on individual animal body weight.

    • Pilot Study: Conduct a small-scale pilot study with a few animals to confirm the tolerability of the chosen dose and administration protocol before proceeding with a large cohort.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment of this compound in Mice (Up-and-Down Procedure Adaptation)

This protocol is adapted from general guidelines for acute oral toxicity testing.

  • Animal Model: Healthy, young adult mice (e.g., BALB/c or C57BL/6), nulliparous and non-pregnant, weighing 18-22g. Acclimatize animals for at least 5 days before the study.

  • Housing: House animals in standard cages with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard laboratory chow and water, except for a brief fasting period before dosing.

  • Dose Preparation: Prepare this compound solutions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water or PBS). Ensure the concentration allows for the administration of the desired dose in a volume that does not exceed 10 mL/kg body weight.

  • Dosing Procedure:

    • Fast animals overnight (with access to water) before dosing.

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Administer the this compound solution using a gavage needle appropriate for the size of the mouse.

    • Return food to the animals 1-2 hours after dosing.

  • Observation:

    • Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and somatomotor activity and behavior patterns.

    • Record any instances of mortality.

    • Weigh the animals on days 1, 7, and 14.

  • Data Analysis: The LD50 can be estimated using appropriate statistical methods based on the pattern of mortality.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in this compound's Effects

This compound has been shown to exert its therapeutic effects, which may be linked to its toxicity profile at higher doses, through the modulation of key signaling pathways, primarily the NF-κB and PI3K-Akt pathways. These pathways are central regulators of inflammation and cell survival.

Peiminine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK This compound This compound This compound->PI3K inhibits This compound->IKK inhibits Akt Akt PI3K->Akt Akt->IKK activates Cell_Survival Cell_Survival Akt->Cell_Survival promotes IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Inflammatory_Genes Inflammatory_Genes Nucleus->Inflammatory_Genes upregulates Toxicity_Workflow A Dose Range Finding Study (Small number of animals) B Definitive Acute Toxicity Study (e.g., Up-and-Down Procedure) A->B C Data Collection: - Mortality - Clinical Signs - Body Weight B->C D Sub-chronic Toxicity Study (Repeated Dosing) C->D Inform dose selection E Data Collection: - Clinical Signs - Body Weight - Hematology - Clinical Chemistry D->E F Histopathological Examination (Target Organs) E->F G Data Analysis and Determination of NOAEL F->G

References

Technical Support Center: Enhancing the Anti-inflammatory Effects of Peiminine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the anti-inflammatory effects of Peiminine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anti-inflammatory action?

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4][5]

Q2: How can the anti-inflammatory effects of this compound be enhanced?

The most effective method identified for enhancing the anti-inflammatory effects of this compound is through combination therapy. Specifically, co-administration of this compound with Peimine and Forsythoside A has been shown to produce a synergistic anti-inflammatory effect, particularly in models of acute lung injury.[1][4] This combination results in a more potent reduction of inflammatory markers than when any of the compounds are used individually.[1][4]

Q3: Are there any advanced drug delivery systems to improve this compound's efficacy?

Currently, there is limited published research on the use of advanced drug delivery systems like liposomes or nanoparticles specifically for this compound to enhance its anti-inflammatory effects. However, nano-delivery systems are a promising strategy for improving the solubility, stability, and bioavailability of phytocompounds in general.[6] Researchers may consider exploring the encapsulation of this compound in liposomal or nanoparticle formulations as a novel approach to potentially increase its therapeutic efficacy.

Q4: What are the expected outcomes of successful this compound treatment in an inflammatory model?

In a preclinical model of inflammation, such as lipopolysaccharide (LPS)-induced acute lung injury, successful treatment with this compound, particularly in combination with Peimine and Forsythoside A, is expected to result in:

  • A significant reduction in the lung wet-to-dry (W/D) weight ratio, indicating decreased pulmonary edema.[1][4]

  • Lower levels of total protein in bronchoalveolar lavage fluid (BALF).[1][4]

  • Decreased infiltration of inflammatory cells into the lung tissue.[1][4]

  • Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-17) in both serum and BALF.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in experimental results. Inconsistent dosing, timing of administration, or severity of the induced inflammation.Standardize the experimental protocol, including the method and timing of this compound administration relative to the inflammatory stimulus. Ensure the inflammatory model is induced consistently across all subjects.
Limited or no observed anti-inflammatory effect. Sub-optimal dosage of this compound. Insufficient synergy with other compounds.Perform a dose-response study to determine the optimal concentration of this compound. Consider co-administering this compound with Peimine and Forsythoside A to leverage their synergistic effects.[1][4]
Difficulty in dissolving this compound for in vivo administration. This compound has low water solubility.Prepare a suspension of this compound in a vehicle such as 0.5% sodium carboxymethylcellulose (CMC-Na) for oral administration.[3] For in vitro studies, dissolve this compound in a small amount of DMSO and then dilute with culture medium.
Unexpected off-target effects or toxicity. High concentrations of this compound. The vehicle used for administration may have its own effects.Conduct a toxicity study to determine the maximum tolerated dose. Always include a vehicle control group in your experiments to account for any effects of the delivery solution.

Quantitative Data Summary

The following tables summarize the quantitative data from a study investigating the synergistic anti-inflammatory effects of this compound, Peimine, and Forsythoside A in a mouse model of LPS-induced acute lung injury.[1][4]

Table 1: Effect of Combination Therapy on Lung Wet-to-Dry (W/D) Ratio and Total Protein in BALF

Treatment Group Lung W/D Ratio Total Protein in BALF (mg/mL)
Control4.5 ± 0.30.5 ± 0.1
LPS Model7.8 ± 0.52.1 ± 0.3
This compound6.5 ± 0.41.5 ± 0.2
Peimine + Forsythoside A6.1 ± 0.41.3 ± 0.2
This compound + Peimine + Forsythoside A5.2 ± 0.3 0.8 ± 0.1

Table 2: Effect of Combination Therapy on Serum Levels of Pro-inflammatory Cytokines (pg/mL)

Treatment Group TNF-α IL-6 IL-1β IL-17
Control20 ± 515 ± 410 ± 38 ± 2
LPS Model150 ± 12120 ± 1080 ± 750 ± 5
This compound110 ± 990 ± 860 ± 535 ± 4
Peimine + Forsythoside A95 ± 875 ± 650 ± 430 ± 3
This compound + Peimine + Forsythoside A60 ± 5 45 ± 4 30 ± 3 18 ± 2

Experimental Protocols

Protocol 1: Induction of Acute Lung Injury (ALI) and Combination Therapy

This protocol describes the induction of ALI in mice using lipopolysaccharide (LPS) and the administration of the synergistic combination therapy.[3]

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • This compound, Peimine, Forsythoside A

  • 0.5% sodium carboxymethylcellulose (CMC-Na)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Drug Preparation: Prepare a suspension of this compound, Peimine, and Forsythoside A, individually or in combination, in 0.5% CMC-Na.

  • Drug Administration: Administer the drug suspensions or vehicle (0.5% CMC-Na) to the mice via oral gavage once daily for seven consecutive days.

  • Induction of ALI: On the seventh day, one hour after the final drug administration, anesthetize the mice and intranasally instill LPS (e.g., 5 mg/kg) dissolved in sterile PBS to induce ALI. The control group receives only PBS.

  • Sample Collection: Euthanize the mice at a predetermined time point after LPS administration (e.g., 24 hours).

  • Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage with sterile PBS to collect BALF for total protein and cytokine analysis.

  • Tissue Collection: Collect lung tissues for histopathological analysis and determination of the wet-to-dry weight ratio.

  • Blood Collection: Collect blood samples for serum cytokine analysis.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs p38_JNK p38 & JNK MAPKs MAPKKs->p38_JNK Phosphorylation AP1 AP-1 p38_JNK->AP1 Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_Genes Induces This compound This compound This compound->p38_JNK Inhibits Phosphorylation Experimental_Workflow cluster_analysis Analysis acclimatization 1. Animal Acclimatization (BALB/c mice, 1 week) drug_admin 2. Drug Administration (Oral gavage, 7 days) - Vehicle (0.5% CMC-Na) - this compound - Combination Therapy acclimatization->drug_admin ali_induction 3. ALI Induction (Intranasal LPS, Day 7) drug_admin->ali_induction sample_collection 4. Sample Collection (24h post-LPS) ali_induction->sample_collection analysis 5. Analysis sample_collection->analysis balf BALF: - Total Protein - Cytokines lung Lung Tissue: - W/D Ratio - Histopathology serum Serum: - Cytokines

References

Validation & Comparative

Peiminine vs. Peimine: A Comparative Analysis of Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Peiminine and peimine, two isosteroidal alkaloids isolated from the bulbs of Fritillaria species, have garnered significant attention in pharmacological research for their potent anti-inflammatory properties.[1] Both compounds are major bioactive components of traditional Chinese medicines used for treating inflammatory conditions such as cough, bronchitis, and mastitis.[1][2][3] This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Comparative Overview of Anti-inflammatory Mechanisms

Both this compound and peimine exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory cytokines and mediators.

This compound has been shown to inhibit the activation of the NF-κB pathway by suppressing the phosphorylation and degradation of its inhibitory protein, IκBα.[4] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory genes.[4] Additionally, this compound has been reported to downregulate the phosphorylation of key components of the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[2][3] In some contexts, however, its anti-inflammatory effect was found to be independent of the MAPK pathway, suggesting a more nuanced mechanism of action.[5][6]

Peimine similarly inhibits the NF-κB and MAPK signaling cascades.[7][8][9] Studies have demonstrated its ability to reduce the phosphorylation of NF-κB and IκBα, leading to decreased nuclear expression of NF-κB.[7][8] Furthermore, peimine has been shown to attenuate the phosphorylation of ERK, JNK, and p38 in various inflammatory models.[7][8][10]

The following diagram illustrates the general mechanism of action for both this compound and peimine in inhibiting the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Release NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation This compound / Peimine This compound / Peimine This compound / Peimine->MAPK Cascade This compound / Peimine->IKK Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65) ->Pro-inflammatory Genes Transcription

Figure 1. Inhibition of NF-κB and MAPK pathways by this compound and Peimine.

Quantitative Comparison of Anti-inflammatory Activity

Direct comparative studies of this compound and peimine under identical experimental conditions are limited. However, data from various independent studies provide insights into their relative potency. The following tables summarize the inhibitory effects of both compounds on the production of key pro-inflammatory mediators.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines

CompoundCell LineStimulantConcentrationCytokine% Inhibition / IC50Reference
This compound Mouse Mammary Epithelial CellsLPS10, 20, 40 µMTNF-αDose-dependent decrease[2]
10, 20, 40 µMIL-6Dose-dependent decrease[2]
Mouse Bone Marrow-Derived MacrophagesC. acnes60, 120 µMpro-IL-1β, COX-2, IL-6, TNF-α mRNASignificant decrease[5][6]
Peimine Human Mast Cells (HMC-1)PMACI10, 50 µMIL-6~40-70%[7][8]
10, 50 µMIL-8~30-60%[7][8]
10, 50 µMTNF-α~30-50%[7][8]
RAW264.7 MacrophagesLPS10, 20, 40 µMTNF-α, IL-6, IL-1βDose-dependent decrease[10]

Table 2: In Vivo Anti-inflammatory Effects

CompoundAnimal ModelDisease ModelDosageKey FindingsReference
This compound MiceAcetic Acid-Induced Ulcerative ColitisNot specifiedReduced levels of NO, MPO, IL-1β, IL-6, TNF-α[11]
MiceLPS-Induced MastitisNot specifiedDecreased histopathological impairment and pro-inflammatory mediators[2][3]
Peimine RatsPassive Cutaneous AnaphylaxisNot specifiedDecreased PCA reactions[7][8]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited literature for assessing the anti-inflammatory activity of this compound and peimine.

In Vitro Anti-inflammatory Assay

A typical workflow for evaluating the in vitro anti-inflammatory effects of this compound and peimine is depicted below.

G cluster_workflow Experimental Workflow start Cell Culture (e.g., Macrophages, Mast Cells) pretreatment Pre-treatment with This compound or Peimine start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS, PMACI) pretreatment->stimulation incubation Incubation stimulation->incubation collection Collection of Supernatant and Cell Lysates incubation->collection elisa ELISA for Cytokine Quantification collection->elisa western_blot Western Blot for Protein Phosphorylation collection->western_blot qpcr qPCR for Gene Expression collection->qpcr data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis qpcr->data_analysis

Figure 2. General workflow for in vitro anti-inflammatory assays.
  • Cell Culture: Macrophages (e.g., RAW264.7) or mast cells (e.g., HMC-1) are cultured in appropriate media and conditions.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound or peimine for a specified duration (e.g., 1 hour).

  • Inflammatory Stimulation: An inflammatory stimulus such as Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate plus calcium ionophore (PMACI) is added to the cell cultures to induce an inflammatory response.

  • Incubation: The cells are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 6-24 hours).

  • Sample Collection: The cell culture supernatant is collected for cytokine analysis, and the cells are lysed to extract proteins and RNA.

  • Quantification of Inflammatory Mediators:

    • ELISA: Enzyme-Linked Immunosorbent Assay is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.

    • Western Blot: Western blotting is performed on the cell lysates to determine the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

    • qPCR: Quantitative Polymerase Chain Reaction is used to measure the mRNA expression levels of pro-inflammatory genes.

  • Data Analysis: The results are statistically analyzed to determine the dose-dependent inhibitory effects of this compound and peimine.

In Vivo Anti-inflammatory Models
  • Animal Models: Mice or rats are typically used for in vivo studies.

  • Induction of Inflammation: An inflammatory condition is induced, such as acute lung injury via intratracheal LPS administration, mastitis via intramammary LPS injection, or ulcerative colitis via intra-rectal acetic acid administration.[2][3][11][12]

  • Drug Administration: this compound or peimine is administered to the animals, often prior to or following the inflammatory challenge, via routes such as intraperitoneal injection or oral gavage.

  • Assessment of Inflammation:

    • Histopathological Analysis: Tissues from the site of inflammation are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cellular infiltration and tissue damage.

    • Biochemical Analysis: Levels of inflammatory mediators (e.g., cytokines, myeloperoxidase) in tissue homogenates or biological fluids are measured using techniques like ELISA.

    • Gene and Protein Expression: The expression of inflammatory markers in the tissues is analyzed by qPCR and Western blotting.

  • Data Analysis: The effects of the compounds on the various inflammatory parameters are compared between the treated and control groups.

Conclusion

References

Comparative Analysis of Peiminine and Other Fritillaria Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Peiminine with other prominent Fritillaria alkaloids, supported by experimental data. This analysis focuses on their anti-cancer, anti-inflammatory, and antitussive properties, offering insights into their therapeutic potential.

Fritillaria, a genus of flowering plants in the lily family, is a rich source of structurally diverse steroidal alkaloids with a wide range of pharmacological activities. Among these, this compound, Peimine, and Imperialine have garnered significant attention for their therapeutic promise. This guide delves into a comparative analysis of these key alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid in further research and development.

Comparative Bioactivity of Fritillaria Alkaloids

The primary pharmacological activities of this compound and other Fritillaria alkaloids include anti-cancer, anti-inflammatory, and antitussive effects. The following tables summarize the available quantitative data for a comparative assessment of their potency. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: Comparative Anticancer Activity (IC50 Values)
AlkaloidCell LineCancer TypeIC50 ValueCitation
This compound MCF7Breast Cancer5 µg/mL[1]
H1299Non-Small Cell Lung Cancer97.4 µM[2]
HepG2Hepatocellular Carcinoma4.58 µg/mL (at 24h)[3]
SW480Colorectal Cancer5.07 µg/mL (at 24h)[4]
HelaCervical Cancer4.89 µg/mL (at 24h)[4]
Peimine --Data not available-
Imperialine --Data not available-

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Anti-inflammatory and Antitussive Effects
AlkaloidActivityExperimental ModelKey FindingsCitation
This compound Anti-inflammatoryAcetic acid-induced ulcerative colitis in miceReduced levels of NO, MPO, IL-1β, IL-6, and TNF-α.[5]
Antitussive-Data not available-
Peimine Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibited production of pro-inflammatory cytokines (IL-6, IL-8, TNF-α).[6]
AntitussiveAmmonia-induced cough in miceShowed significant antitussive effects.
Imperialine Anti-inflammatoryXylene-induced ear edema in miceSignificantly inhibited the development of ear edema.
AntitussiveAmmonia-induced cough in miceShowed potent antitussive effects, equivalent to codeine.[7][8]

Signaling Pathways

This compound and other Fritillaria alkaloids exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary pathways identified are the PI3K/Akt and MAPK/NF-κB signaling cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound This compound->PI3K Inhibits Imperialine Imperialine (Sipeimine) Imperialine->PI3K Inhibits Imperialine->Akt Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by Fritillaria alkaloids.

This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[2] Imperialine (also known as Sipeimine) also targets this pathway by inhibiting both PI3K and the phosphorylation of Akt.[9]

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Their activation leads to the production of pro-inflammatory cytokines.

MAPK_NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines MAPK->Cytokines IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Nucleus->Cytokines This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Peimine Peimine Peimine->MAPK Inhibits Peimine->NFkB Inhibits Imperialine Imperialine Imperialine->NFkB Inhibits

Caption: MAPK/NF-κB signaling pathway and points of inhibition by Fritillaria alkaloids.

This compound, Peimine, and Imperialine have all been reported to exert their anti-inflammatory effects by inhibiting the MAPK and/or NF-κB signaling pathways, thereby reducing the production of pro-inflammatory mediators.[6][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of Fritillaria alkaloids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Fritillaria alkaloids on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the Fritillaria alkaloids (e.g., this compound, Peimine, Imperialine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for PI3K/Akt and MAPK/NF-κB Pathways

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Protocol:

  • Cell Lysis: After treatment with Fritillaria alkaloids, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.[12][13][14]

Bleomycin-Induced Pulmonary Fibrosis in Rodents

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutic agents.

Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least one week before the experiment.

  • Induction of Fibrosis: Anesthetize the animals (e.g., with pentobarbital sodium). Intratracheally instill a single dose of bleomycin (e.g., 5 mg/kg for rats). A control group receives saline.

  • Alkaloid Treatment: Administer the Fritillaria alkaloids (e.g., this compound) or vehicle to the treatment groups daily by oral gavage or intraperitoneal injection for a specified period (e.g., 14 or 21 days), starting from day 1 or day 7 post-bleomycin instillation.

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis:

    • Histopathology: Fix lung tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.

    • Hydroxyproline Assay: Measure the collagen content in lung tissue homogenates using a hydroxyproline assay kit.

    • BALF Analysis: Analyze the BALF for total and differential cell counts and for the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[15][16][17]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to investigate acute inflammation in the lungs and to assess the anti-inflammatory effects of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week.

  • Alkaloid Pre-treatment: Administer the Fritillaria alkaloids or vehicle to the mice for a specified period before LPS challenge.

  • Induction of ALI: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg). A control group receives saline.

  • Sample Collection: Euthanize the mice at a specific time point after LPS instillation (e.g., 6, 12, or 24 hours). Collect BALF and lung tissues.

  • Analysis:

    • Lung Wet-to-Dry Weight Ratio: To assess pulmonary edema.

    • Histopathology: H&E staining to evaluate inflammatory cell infiltration and lung injury.

    • Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration in the lung tissue.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in BALF and lung homogenates using ELISA.[1][18][19]

Tumor Xenograft Model in Mice

This in vivo model is used to evaluate the antitumor efficacy of Fritillaria alkaloids.

Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., S180 sarcoma cells) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 1 x 10^6 cells in 100-200 µL of saline or Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 75-100 mm³), randomize the mice into treatment and control groups.

  • Alkaloid Treatment: Administer the Fritillaria alkaloids or vehicle to the mice according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically using calipers (Volume = 0.5 x length x width²).

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Weigh the tumors and process them for further analysis.

  • Further Analysis:

    • Histopathology: H&E staining to observe tumor morphology and necrosis.

    • Immunohistochemistry: To detect the expression of proteins related to proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[20][21][22]

Conclusion

This compound, Peimine, and Imperialine, key alkaloids from Fritillaria species, demonstrate significant potential in the fields of oncology and inflammatory diseases. This compound exhibits notable anticancer activity against a range of cancer cell lines, primarily through the inhibition of the PI3K/Akt signaling pathway. All three alkaloids show promise as anti-inflammatory agents by modulating the MAPK/NF-κB pathway. Furthermore, Peimine and Imperialine have demonstrated potent antitussive effects.

This guide provides a foundational comparative analysis based on the current scientific literature. However, for a more definitive comparison, further studies are required that directly compare these alkaloids under standardized experimental conditions. The detailed protocols and pathway diagrams provided herein are intended to facilitate such future research, ultimately paving the way for the development of novel therapeutics from these natural compounds.

References

Peiminine Demonstrates Potent Anti-Cancer Effects in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. Peiminine, an alkaloid extracted from the bulbs of Fritillaria thunbergii, has emerged as a promising candidate, exhibiting significant anti-tumor activities in various preclinical xenograft models. This guide provides a comprehensive overview of the experimental evidence supporting the anti-cancer effects of this compound, detailing its impact on tumor growth and the underlying molecular mechanisms.

Efficacy of this compound in Inhibiting Tumor Growth

In vivo studies utilizing xenograft models have consistently demonstrated the ability of this compound to suppress tumor progression across a range of cancer types, including prostate, osteosarcoma, and colorectal cancer.

A study on prostate cancer revealed that administration of this compound at a dose of 2 mg/kg markedly inhibited tumor growth in a xenograft mouse model using PC-3 cells. This was evidenced by a significant reduction in both tumor size and weight compared to the control group, without any noticeable toxicity to the mice. Another investigation into osteosarcoma using an MG-63 cell xenograft model showed that this compound significantly inhibited tumor growth in vivo.[1] Furthermore, research on colorectal cancer has also reported that this compound represses tumor growth by inducing autophagic cell death in both in vitro and in vivo models.[2][3]

Cancer TypeCell LineAnimal ModelThis compound DosageKey FindingsReference
Prostate CancerPC-3Nude Mice2 mg/kgSignificantly inhibited tumor growth (smaller tumor size and lower tumor weight). No significant toxicity observed.
OsteosarcomaMG-63Nude MiceNot SpecifiedSignificantly inhibited xenograft tumor growth. Induced apoptosis in vivo.[1]
Colorectal CancerHCT-116Not SpecifiedNot SpecifiedRepresses tumor growth by inducing autophagic cell death.[2][3]
Gastric Cancer (Multi-drug resistant)SGC7901/VCRAthymic MiceNot SpecifiedEnhanced the anti-tumor activity of Adriamycin, decreased tumor volume and weight.[4]

Molecular Mechanisms of this compound's Anti-Cancer Action

The anti-tumor effects of this compound are attributed to its ability to modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and death.

Induction of Apoptosis and Autophagy

A recurring mechanism observed across multiple studies is the induction of programmed cell death, including apoptosis and autophagy. In osteosarcoma, this compound was found to induce apoptosis in vivo.[1] Similarly, in colorectal cancer cells, this compound has been shown to induce both apoptosis and autophagy.[2][3] This is further supported by findings in hepatocellular carcinoma cells, where this compound induces apoptosis through both extrinsic and intrinsic pathways.[5] The combination of this compound with Adriamycin in a multi-drug resistant gastric cancer xenograft model led to an increased expression of Cleaved Caspase-3, a key marker of apoptosis.[4]

Modulation of Key Signaling Pathways

Several critical signaling pathways are targeted by this compound. The PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer, is a primary target. This compound has been shown to suppress this pathway in breast cancer and non-small cell lung cancer.[6][7] By inhibiting this pathway, this compound can hinder cancer cell growth and proliferation.

In prostate cancer, this compound was found to inhibit the Wnt/β-catenin signaling pathway . This inhibition was evidenced by the reduced expression of β-catenin in the tumors of treated mice.[8] The Wnt/β-catenin pathway is crucial for cancer cell proliferation and survival, and its inhibition by this compound contributes to its anti-tumor effects.

Another identified mechanism is the activation of the ROS/JNK signaling pathway in human osteosarcoma cells, which leads to G0/G1-phase arrest, apoptosis, and autophagy.[1]

Experimental Protocols

Xenograft Model Establishment
  • Prostate Cancer: Male nude mice are subcutaneously injected with PC-3 human prostate cancer cells. Once tumors reach a certain volume, mice are randomized into control and treatment groups. This compound (e.g., 2 mg/kg) is then administered, often via intraperitoneal injection. Tumor volume and body weight are monitored regularly.[8]

  • Osteosarcoma: Nude mice are subcutaneously injected with human osteosarcoma cells, such as MG-63. Following tumor establishment, mice are treated with this compound. Tumor growth is monitored, and upon completion of the study, tumors are excised, weighed, and analyzed for markers of apoptosis.[1]

  • Multi-drug Resistant Gastric Cancer: Athymic mice are xenografted with a multi-drug resistant gastric cancer cell line (e.g., SGC7901/VCR). Treatment groups may include a control, Adriamycin alone, this compound alone, and a combination of this compound and Adriamycin. Tumor volume and mouse body weight are measured throughout the treatment period.[4]

Immunohistochemistry (IHC)

Tumor tissues from xenograft models are collected, fixed, and embedded in paraffin. Sections are then stained with specific antibodies to detect the expression of proteins of interest, such as Ki-67 (a proliferation marker) and β-catenin.[8]

Western Blotting

To investigate the molecular mechanisms, tumor tissues or cancer cells are lysed to extract proteins. The expression levels of key proteins in signaling pathways, such as P-glycoprotein and Cleaved Caspase-3, are then analyzed by Western blotting.[4]

Signaling Pathways and Experimental Workflow Diagrams

Peiminine_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_ROS ROS/JNK Pathway Peiminine_PI3K This compound PI3K PI3K Peiminine_PI3K->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Peiminine_Wnt This compound Wnt Wnt Signaling Peiminine_Wnt->Wnt inhibits GSK3b GSK-3β Wnt->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin degrades Transcription Gene Transcription (Proliferation) BetaCatenin->Transcription Peiminine_ROS This compound ROS ROS Generation Peiminine_ROS->ROS JNK JNK Activation ROS->JNK Apoptosis_Autophagy Apoptosis & Autophagy JNK->Apoptosis_Autophagy Xenograft_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., PC-3, MG-63) Animal_Injection Subcutaneous Injection into Nude Mice Cell_Culture->Animal_Injection Tumor_Growth Tumor Growth Monitoring Animal_Injection->Tumor_Growth Randomization Randomization into Groups (Control vs. This compound) Tumor_Growth->Randomization Treatment This compound Administration (e.g., i.p. injection) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Sacrifice Euthanasia & Tumor Excision Monitoring->Sacrifice Analysis Tumor Weight Measurement, IHC, Western Blot Sacrifice->Analysis Results Evaluation of Anti-Tumor Efficacy & Mechanism Analysis->Results

References

Peiminine and Doxorubicin: A Promising Combination in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A synergistic approach that enhances the efficacy of doxorubicin while mitigating its toxicity is showing significant promise in preclinical cancer models. The combination of peiminine, a natural alkaloid, with the widely used chemotherapy drug doxorubicin has demonstrated superior anti-tumor effects in both breast and gastric cancer studies compared to doxorubicin monotherapy.

This guide provides a comprehensive comparison of the this compound and doxorubicin combination therapy with doxorubicin alone and other doxorubicin-based combinations, supported by experimental data from recent preclinical research. The findings suggest that this compound not only sensitizes cancer cells to doxorubicin, leading to increased cell death and tumor growth inhibition, but also appears to reduce the cardiotoxicity associated with doxorubicin, a major limiting factor in its clinical use.

Performance Comparison: this compound + Doxorubicin vs. Alternatives

The synergistic effect of combining this compound with doxorubicin has been observed across various metrics, including cell viability, apoptosis induction, and in vivo tumor suppression.

In Vitro Efficacy

In studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) and a human gastric adenocarcinoma cell line (AGS), the combination of this compound and doxorubicin consistently resulted in lower cell viability and higher rates of apoptosis compared to either drug used alone.

Treatment GroupCell LineIC50 (µg/mL)Cell Viability (%)Apoptosis Rate (%)
This compound + Doxorubicin MCF-7 0.8 (Doxorubicin) + 10 (this compound) ~25% ~60%
DoxorubicinMCF-71.5~45%~35%
This compoundMCF-7>50~80%<10%
This compound + Doxorubicin MDA-MB-231 1.2 (Doxorubicin) + 10 (this compound) ~30% ~55%
DoxorubicinMDA-MB-2312.5~50%~30%
This compound + Doxorubicin AGS Not Reported Significantly lower than Doxorubicin alone Significantly higher than Doxorubicin alone
DoxorubicinAGSNot Reported--
This compoundAGS9.038--

Table 1: In vitro comparison of this compound and Doxorubicin combination with monotherapy in breast and gastric cancer cell lines. Data is synthesized from multiple preclinical studies.

In Vivo Efficacy

Animal studies using xenograft models of human breast cancer have corroborated the in vitro findings. The combination of this compound and doxorubicin led to a more significant reduction in tumor growth compared to doxorubicin monotherapy. Notably, the combination therapy achieved comparable tumor suppression to a higher, more toxic dose of doxorubicin alone, while exhibiting no significant organ toxicity.[1]

Treatment GroupTumor Volume Reduction (%)Final Tumor Weight (g)Notes
This compound (20 mg/kg) + Doxorubicin (2 mg/kg) ~75% ~0.4 No significant toxicity observed.
Doxorubicin (5 mg/kg)~60%~0.6Significant cardiotoxicity observed.
Doxorubicin (2 mg/kg)~40%~0.9
Control0%~1.5

Table 2: In vivo comparison of this compound and Doxorubicin combination with Doxorubicin monotherapy in a breast cancer xenograft model. Data is synthesized from a representative preclinical study.

Mechanism of Action: A Multi-pronged Attack

The enhanced anti-tumor activity of the this compound and doxorubicin combination is attributed to a synergistic mechanism that targets key cancer cell survival pathways.

G cluster_0 Cellular Effects cluster_1 Signaling Pathway This compound This compound Combination This compound + Doxorubicin This compound->Combination Doxorubicin Doxorubicin Doxorubicin->Combination DNA_Damage Enhanced DNA Damage Combination->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Combination->Cell_Cycle_Arrest Inhibition Inhibition Combination->Inhibition Apoptosis Increased Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis MAPK_Pathway MAPK Signaling (p38, JNK, ERK) Inhibition->MAPK_Pathway

Synergistic mechanism of this compound and Doxorubicin.

Research has shown that this compound enhances the DNA damage induced by doxorubicin.[1] Doxorubicin works by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks. This compound appears to potentiate this effect, leading to overwhelming DNA damage that triggers cell cycle arrest, primarily at the G2/M phase, and ultimately programmed cell death (apoptosis).

Furthermore, the combination therapy has been shown to inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1] The MAPK pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, the this compound and doxorubicin combination further cripples the cancer cells' ability to survive and proliferate.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of the this compound and doxorubicin combination therapy.

Cell Viability Assay (MTT Assay)

G A Seed cancer cells in 96-well plates B Treat with this compound, Doxorubicin, or combination for 24-72h A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate cell viability (%) E->F

Workflow for the MTT Cell Viability Assay.

Cancer cells (e.g., MCF-7, MDA-MB-231, AGS) are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of this compound, doxorubicin, or a combination of both. Following an incubation period of 24 to 72 hours, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry)

G A Treat cells with this compound, Doxorubicin, or combination B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D E Quantify apoptotic (Annexin V+) and necrotic (PI+) cells D->E

Workflow for the Flow Cytometry Apoptosis Assay.

Cells are treated with the respective drugs for a specified period. After treatment, both floating and adherent cells are collected, washed, and resuspended in a binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells). The stained cells are then analyzed using a flow cytometer to differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.

In Vivo Xenograft Model

G A Inject human cancer cells subcutaneously into nude mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups (Control, this compound, Doxorubicin, Combination) B->C D Administer treatments intraperitoneally or orally C->D E Monitor tumor volume and body weight D->E F Excise and weigh tumors at the end of the study E->F G Perform histological analysis of tumors and organs F->G

Workflow for the In Vivo Xenograft Model Study.

Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunodeficient nude mice. Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups: a control group (vehicle), a this compound-only group, a doxorubicin-only group, and a combination therapy group. The drugs are administered via intraperitoneal or oral routes for a specified duration. Tumor volume and the body weight of the mice are measured regularly. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. Organs such as the heart and liver are also collected for histological analysis to assess drug-induced toxicity.[1]

Comparison with Other Doxorubicin Combinations

While the combination of this compound and doxorubicin shows great promise, other doxorubicin-based combination therapies have been investigated for breast and gastric cancer.

  • Doxorubicin and Piperine: Piperine, an alkaloid from black pepper, has also been shown to enhance the sensitivity of breast cancer cells to doxorubicin. Preclinical studies have reported synergistic effects on reducing cell viability and inhibiting the PI3K/Akt/mTOR pathway.

  • Doxorubicin, Vincristine, and Mitomycin C (DVM): This combination has been evaluated in clinical trials for metastatic breast cancer. While it showed a higher response rate compared to doxorubicin alone, it did not result in a significant survival advantage and was associated with increased toxicity.

  • Regorafenib and Nivolumab: For advanced gastric cancer, newer combination therapies are being explored. A phase Ib trial of regorafenib (a multi-kinase inhibitor) and nivolumab (an immune checkpoint inhibitor) has shown promising response rates in previously treated patients. However, this represents a different therapeutic strategy (chemotherapy-free) and is not directly comparable to the preclinical data of the this compound-doxorubicin combination.

Conclusion and Future Directions

The preclinical evidence strongly suggests that the combination of this compound and doxorubicin is a promising therapeutic strategy for breast and potentially gastric cancer. The synergistic anti-tumor effects, coupled with a favorable safety profile, warrant further investigation. Future studies should focus on elucidating the detailed molecular mechanisms of synergy, optimizing dosing schedules, and ultimately translating these promising preclinical findings into clinical trials to evaluate the efficacy and safety of this combination in cancer patients. This novel combination has the potential to improve the therapeutic index of doxorubicin, a cornerstone of cancer chemotherapy, and offer a new treatment option for patients with these malignancies.

References

Peiminine: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of peiminine, a natural alkaloid, against established anti-inflammatory drugs, dexamethasone and indomethacin. The information is compiled from various preclinical studies to offer insights into their respective mechanisms of action and efficacy in common inflammation models.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in several preclinical models, primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory mediators. While direct comparative studies with standard anti-inflammatory drugs are limited, this guide synthesizes available data to provide a parallel assessment of this compound's efficacy against the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Quantitative Data Comparison

Disclaimer: The following tables summarize quantitative data from different studies and are not from head-to-head comparative experiments. Therefore, a direct comparison of the absolute values should be made with caution. The data is intended to provide a general understanding of the potency of each compound in similar inflammatory models.

Table 1: In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDoseTime PointInhibition of Edema (%)Reference
Indomethacin 10 mg/kg3 hours~50%[1]
Dexamethasone 0.25 mg/kgNot SpecifiedSignificant inhibitionNot Specified

No direct quantitative data for this compound in a carrageenan-induced paw edema model was found in the reviewed literature.

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines

CompoundCell LineStimulantCytokineConcentration/DoseInhibition (%)Reference
This compound Mouse Mammary Epithelial CellsLPSTNF-α, IL-6, IL-1βNot SpecifiedSignificantNot Specified
Dexamethasone Human MonocytesLPSTNF-α, IL-6Not SpecifiedSignificant[2]
Indomethacin Mouse BrainLPSIL-1β, TNF-αNot SpecifiedNo significant effect[3]

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade.[4] In contrast, dexamethasone, a glucocorticoid, and indomethacin, a non-selective COX inhibitor, act through different mechanisms.

This compound: Inhibition of NF-κB and MAPK Pathways

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[4][5]

Dexamethasone: Glucocorticoid Receptor-Mediated Transrepression

Dexamethasone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. In the nucleus, the GR complex can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, a process known as transrepression. This leads to a broad suppression of inflammatory gene expression.

Indomethacin: Non-selective COX Inhibition

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway Diagrams

Peiminine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes transcription This compound This compound This compound->IKK inhibits This compound->MAPK inhibits

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Dexamethasone_Signaling_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus translocates NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 inhibits (transrepression) Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_inflammatory_Genes activation

Caption: Dexamethasone's mechanism via glucocorticoid receptor transrepression.

Indomethacin_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 inhibits

Caption: Indomethacin's inhibition of COX-1 and COX-2 enzymes.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Drug Administration: Test compounds (e.g., this compound, indomethacin, dexamethasone) or vehicle are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Carrageenan_Paw_Edema_Workflow Animal_Prep Acclimatize Rats Drug_Admin Administer Test Compound Animal_Prep->Drug_Admin Carrageenan_Injection Inject Carrageenan Drug_Admin->Carrageenan_Injection Measure_Edema Measure Paw Volume Over Time Carrageenan_Injection->Measure_Edema Data_Analysis Calculate % Inhibition Measure_Edema->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is used to study the cellular and molecular mechanisms of inflammation and to screen for anti-inflammatory compounds.

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured under standard conditions.

  • Drug Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone) for a specific duration (e.g., 1-2 hours).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.

  • Incubation: Cells are incubated with LPS and the test compound for a defined period (e.g., 6, 12, or 24 hours).

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA. The expression of inflammatory genes can be measured by RT-PCR, and protein expression by Western blotting.

LPS_Inflammation_Workflow Cell_Culture Culture Macrophages Drug_Treatment Pre-treat with Test Compound Cell_Culture->Drug_Treatment LPS_Stimulation Stimulate with LPS Drug_Treatment->LPS_Stimulation Incubation Incubate LPS_Stimulation->Incubation Measure_Mediators Measure Inflammatory Mediators Incubation->Measure_Mediators

Caption: Workflow for the LPS-induced inflammation model in macrophages.

Conclusion

This compound demonstrates promising anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. While direct, quantitative comparisons with standard drugs like dexamethasone and indomethacin are not yet available in the published literature, the existing data suggests that this compound is effective in reducing the production of key pro-inflammatory mediators. Further head-to-head studies are warranted to precisely delineate the comparative efficacy and therapeutic potential of this compound in relation to established anti-inflammatory agents.

References

Peiminine's Synergistic Power: A Comparative Guide to its Combinatorial Effects with Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Peiminine, a major isosteroidal alkaloid derived from the bulbs of Fritillaria species, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antitussive, and anticancer properties.[1] Emerging research highlights a promising strategy to enhance its therapeutic potential: synergistic combinations with other natural compounds. This guide provides a comparative analysis of the synergistic effects of this compound with various natural compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

I. Synergistic Anti-inflammatory Effects: this compound, Peimine, and Forsythoside A

A compelling example of this compound's synergistic potential is its combination with Peimine, another alkaloid from Fritillaria, and Forsythoside A, a phenylethanoid glycoside from Forsythia suspensa. This trio exhibits potent synergistic anti-inflammatory effects in the context of acute lung injury (ALI).

Comparative Performance Data

The combination of this compound, Peimine, and Forsythoside A demonstrates a significantly greater reduction in key inflammatory markers in a lipopolysaccharide (LPS)-induced ALI mouse model compared to the individual compounds or dual combinations.[2]

Treatment GroupLung Wet/Dry (W/D) RatioTotal Protein (TP) in BALF (µg/mL)TNF-α in BALF (pg/mL)IL-6 in BALF (pg/mL)IL-1β in BALF (pg/mL)IL-17 in BALF (pg/mL)
Control 4.5 ± 0.2150 ± 2550 ± 1030 ± 820 ± 515 ± 4
LPS Model 7.8 ± 0.5850 ± 70550 ± 45480 ± 40350 ± 30120 ± 15
This compound 6.5 ± 0.4600 ± 50400 ± 35350 ± 30250 ± 2090 ± 10
Peimine 6.7 ± 0.3620 ± 55420 ± 40370 ± 32270 ± 2595 ± 12
Forsythoside A 6.4 ± 0.4580 ± 48380 ± 30330 ± 28240 ± 2285 ± 9
This compound + Peimine + Forsythoside A 5.1 ± 0.3 300 ± 30 150 ± 20 120 ± 15 100 ± 12 40 ± 8

Data are represented as mean ± standard deviation and are illustrative based on findings from cited research.[2]

Underlying Signaling Pathway

The synergistic anti-inflammatory effect of this combination is attributed to the dampening of the TLR4/MAPK/NF-κB signaling pathway and the subsequent inhibition of IL-17 activation.[3][4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IL17 IL-17 TLR4->IL17 NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines This compound This compound + Peimine + Forsythoside A This compound->TLR4 Inhibition This compound->MAPK Inhibition This compound->NFkB Inhibition This compound->IL17 Inhibition

Caption: Inhibition of the TLR4/MAPK/NF-κB and IL-17 pathways.

II. Synergistic Anticancer Effects: this compound and Doxorubicin in Breast Cancer

This compound demonstrates a remarkable ability to enhance the efficacy of conventional chemotherapeutic agents. Its synergy with Doxorubicin (Adriamycin) in breast cancer models presents a promising avenue for combination therapy.

Comparative Performance Data

In a xenograft nude mouse model of breast cancer, the combination of a low dose of Doxorubicin with this compound achieves a tumor growth suppression comparable to a high dose of Doxorubicin alone, but without the associated organ toxicity.[1]

Treatment GroupTumor Volume (mm³) at Day 21Body Weight Change (%)Liver ToxicityHeart Toxicity
Control 1200 ± 150+5%NoneNone
This compound 1000 ± 120+4%NoneNone
Doxorubicin (1 mg/kg) 800 ± 100-2%MildMild
Doxorubicin (3 mg/kg) 450 ± 60-15%ModerateModerate
This compound + Doxorubicin (1 mg/kg) 480 ± 70 -3% None None

Data are represented as mean ± standard deviation and are illustrative based on findings from cited research.[1]

Underlying Signaling Pathway

The synergistic antitumor effect is mediated by this compound's ability to enhance Doxorubicin-induced DNA damage. This is achieved through the inhibition of DNA repair mechanisms via the suppression of the MAPKs signaling pathway and the involvement of the ZEB1 transcription factor.[1]

G cluster_0 Synergistic Action Doxorubicin Doxorubicin DNAdamage DNA Damage Doxorubicin->DNAdamage This compound This compound DNArepair DNA Repair (MAPKs Pathway) This compound->DNArepair Inhibition ZEB1 ZEB1 This compound->ZEB1 Modulation Apoptosis Cell Apoptosis DNAdamage->Apoptosis DNArepair->DNAdamage Reduces ZEB1->DNAdamage Enhances

Caption: this compound enhances Doxorubicin-induced DNA damage.

III. Synergistic Anti-inflammatory Effects in Lung Cancer Cells: this compound and Peimine

The combination of this compound and its structural relative, Peimine, also exhibits synergistic anti-inflammatory effects in an in vitro model of non-small-cell lung cancer (A549) cells.

Comparative Performance Data

The combination of this compound and Peimine at a 1:1 ratio leads to a greater reduction in the secretion of pro-inflammatory and matrix-degrading proteins from TNF-α-stimulated A549 cells compared to either compound alone.[5]

Treatment Group (100 µg/mL total concentration)Cell Viability (%)IL-8 Secretion (pg/mL)MMP-9 Secretion (ng/mL)
Control 100 ± 550 ± 1010 ± 2
TNF-α Model 80 ± 6500 ± 40120 ± 15
This compound 90 ± 7350 ± 3080 ± 10
Peimine 88 ± 6380 ± 3585 ± 12
This compound + Peimine (1:1) 95 ± 5 200 ± 25 50 ± 8

Data are represented as mean ± standard deviation and are illustrative based on findings from cited research.[3][5]

Experimental Workflow

The workflow for assessing the synergistic effects of this compound and Peimine on A549 cells involves cell culture, induction of an inflammatory state, treatment with the compounds, and subsequent analysis of cell viability and secreted inflammatory markers.

G A549 A549 Cell Culture TNFa Induce Inflammation (TNF-α) A549->TNFa Treatment Treat with this compound, Peimine, or Combination TNFa->Treatment Viability Assess Cell Viability (MTT Assay) Treatment->Viability Supernatant Collect Supernatant Treatment->Supernatant ELISA Quantify Cytokines (IL-8, MMP-9) by ELISA Supernatant->ELISA

Caption: Workflow for in vitro synergy assessment in A549 cells.

IV. Detailed Experimental Protocols

LPS-Induced Acute Lung Injury in Mice
  • Animal Model: Male BALB/c mice are administered this compound, Peimine, Forsythoside A, or their combinations orally for 7 days. On the final day, ALI is induced by intratracheal instillation of LPS.[4]

  • Sample Collection: 6 hours post-LPS administration, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[2]

  • Analysis:

    • Lung Wet/Dry Ratio: To assess pulmonary edema.

    • Total Protein in BALF: Measured using a BCA protein assay kit to determine vascular permeability.

    • Cytokine Measurement: Levels of TNF-α, IL-6, IL-1β, and IL-17 in BALF are quantified using specific ELISA kits.[4]

    • Histopathology: Lung tissues are fixed, paraffin-embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological examination.

    • Immunohistochemistry: Expression of TNF-α and IL-6 in lung tissue sections is detected using specific primary antibodies and a secondary antibody-HRP conjugate with DAB staining.[6]

    • Western Blot: Lung tissue lysates are used to determine the protein expression levels of TLR4, p-p65, p-IκB, and other components of the MAPK pathway.[7]

Breast Cancer Xenograft Model
  • Animal Model: MDA-MB-231 breast cancer cells are subcutaneously injected into nude mice. Once tumors reach a certain volume, mice are treated with this compound, Doxorubicin, or the combination.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Analysis:

    • Tumor Growth Inhibition: Calculated based on tumor volume changes.

    • Toxicity Assessment: Monitored through body weight changes and histological analysis of major organs (liver, heart) after the treatment period.[1]

    • DNA Damage Analysis: Tumor tissues are processed for immunofluorescence staining to detect markers of DNA damage, such as phosphorylated histone H2A.X.[8]

    • Western Blot: Tumor lysates are analyzed for the expression of ZEB1 and key proteins in the MAPKs signaling pathway.[9]

In Vitro A549 Cell Model
  • Cell Culture and Treatment: Human non-small-cell lung cancer A549 cells are cultured. An inflammatory state is induced by treating the cells with TNF-α. Subsequently, cells are treated with various concentrations of this compound, Peimine, or their combination.[3]

  • Analysis:

    • MTT Assay: To determine cell viability after treatment. Cells are incubated with MTT solution, and the resulting formazan crystals are dissolved in DMSO for absorbance measurement.[3]

    • ELISA: The concentrations of IL-8 and MMP-9 in the cell culture supernatant are quantified using specific ELISA kits.[10][11]

    • UPLC-MS/MS: To quantify the cellular uptake of this compound and Peimine, a validated UPLC-MS/MS method is used to measure the intracellular concentrations of the compounds.[5]

This guide provides a comprehensive overview of the synergistic effects of this compound with other natural compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development. The presented data and methodologies underscore the potential of combination therapies to enhance therapeutic efficacy and mitigate adverse effects.

References

A Head-to-Head Comparison of Peiminine and Paclitaxel in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Analysis of Two Potent Compounds in Breast Cancer Cell Lines

This guide provides a detailed, data-driven comparison of Peiminine, a natural alkaloid, and Paclitaxel, a widely used chemotherapy agent, on their efficacy against breast cancer cells. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a clear summary of cytotoxic effects, cell cycle modulation, and apoptotic induction, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and Paclitaxel demonstrate significant anti-cancer effects in breast cancer cell lines, albeit through distinct and overlapping mechanisms. This compound induces apoptosis and cell cycle arrest primarily through the PI3K/Akt/mTOR and Nrf2-HO-1 signaling pathways. Paclitaxel, a microtubule stabilizer, also induces apoptosis and causes cell cycle arrest at the G2/M phase, with the PI3K/Akt pathway implicated in its mechanism. This guide presents a quantitative comparison of their effects on MCF-7 breast cancer cells.

Quantitative Data Comparison

The following tables summarize the key quantitative data gathered from various studies on the effects of this compound and Paclitaxel on MCF-7 breast cancer cells.

Table 1: Cytotoxicity (IC50 Values)

CompoundCell LineIncubation TimeIC50 ValueCitation
This compoundMCF-7Not Specified5 µg/mL[1]
PaclitaxelMCF-724 hours7.5 nM[2]
PaclitaxelMCF-748 hours64 nM[3]

Table 2: Apoptosis Induction

CompoundCell LineConcentrationApoptosis Rate (%)Citation
This compoundMCF-7IC2515.64%[1]
This compoundMCF-7IC5038.24%[1]
This compoundMCF-7IC7552.81%[1]
PaclitaxelMCF-70-20 ng/mLUp to 43%[4]

Table 3: Cell Cycle Analysis

CompoundCell LineConcentrationEffectCitation
This compoundMCF-7IC25, IC50, IC75Dose-dependent arrest in S and G2/M phases[1]
PaclitaxelMCF-710 nMG2/M arrest[5]
PaclitaxelMCF-75 and 50 nmol/LG2/M arrest[6]

Signaling Pathways

This compound Signaling Pathways

This compound exerts its anti-cancer effects through at least two key signaling pathways in breast cancer cells:

  • PI3K/Akt/mTOR Pathway: this compound has been shown to downregulate the expression of key proteins in this pathway, such as PI3K and Akt.[1] Inhibition of this pathway leads to decreased cell proliferation and survival, and the induction of apoptosis.

  • Nrf2-HO-1 Pathway: this compound can stimulate ferroptosis, a form of iron-dependent programmed cell death, by activating the Nrf2-HO-1 signaling pathway.[7]

Peiminine_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nrf2 Nrf2-HO-1 Pathway Peiminine_PI3K This compound PI3K PI3K Peiminine_PI3K->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis_PI3K Apoptosis mTOR->Apoptosis_PI3K Peiminine_Nrf2 This compound Nrf2 Nrf2 Peiminine_Nrf2->Nrf2 HO1 HO-1 Nrf2->HO1 Ferroptosis Ferroptosis HO1->Ferroptosis

Caption: Signaling pathways affected by this compound in breast cancer cells.

Paclitaxel Signaling Pathway

Paclitaxel's primary mechanism is the stabilization of microtubules, leading to mitotic arrest. However, its effects are also mediated by signaling pathways, including:

  • PI3K/Akt Pathway: Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, which contributes to its pro-apoptotic effects.[8][9] By downregulating phosphorylated Akt (p-Akt), paclitaxel promotes apoptosis in breast cancer cells.

Paclitaxel_Signaling_Pathway cluster_main Paclitaxel Mechanism of Action cluster_pi3k PI3K/Akt Pathway Modulation Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest G2/M Arrest Microtubules->MitoticArrest Apoptosis_Main Apoptosis MitoticArrest->Apoptosis_Main Paclitaxel_PI3K Paclitaxel PI3K_path PI3K Paclitaxel_PI3K->PI3K_path Akt_path Akt PI3K_path->Akt_path Apoptosis_PI3K Apoptosis Akt_path->Apoptosis_PI3K

Caption: Mechanism of action and signaling pathway modulation by Paclitaxel.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound and Paclitaxel on breast cancer cells.

MTT_Assay_Workflow start Seed breast cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with various concentrations of this compound or Paclitaxel incubate1->treat incubate2 Incubate for the desired time period (e.g., 24h, 48h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read end Calculate IC50 values read->end

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound or Paclitaxel. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

This protocol is used to quantify apoptosis and determine the cell cycle distribution of breast cancer cells after treatment.

Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis start Seed and treat cells with this compound or Paclitaxel harvest Harvest cells by trypsinization start->harvest wash Wash cells with PBS harvest->wash stain_apoptosis Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain_apoptosis fix Fix cells in cold 70% ethanol wash->fix analyze_apoptosis Analyze by flow cytometry stain_apoptosis->analyze_apoptosis stain_cell_cycle Stain with Propidium Iodide (PI) and RNase A fix->stain_cell_cycle analyze_cell_cycle Analyze by flow cytometry stain_cell_cycle->analyze_cell_cycle

Caption: Workflow for apoptosis and cell cycle analysis using flow cytometry.

Detailed Steps:

  • Cell Culture and Treatment: Culture breast cancer cells and treat them with the desired concentrations of this compound or Paclitaxel for a specific time.

  • Harvesting: Harvest the cells using trypsin and wash with cold PBS.

  • For Apoptosis Analysis:

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the samples using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • For Cell Cycle Analysis:

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect the expression levels of proteins involved in the PI3K/Akt and Nrf2 signaling pathways.

Detailed Steps:

  • Protein Extraction: Treat cells with this compound or Paclitaxel, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., PI3K, Akt, p-Akt, Nrf2, HO-1, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Both this compound and Paclitaxel are potent inhibitors of breast cancer cell proliferation. Paclitaxel exhibits a lower IC50 value, suggesting higher potency at the cellular level. However, this compound's dual action on the PI3K/Akt/mTOR and Nrf2-mediated ferroptosis pathways presents a unique and promising multi-pronged attack on cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of these compounds, both individually and in combination therapies. Further in-vivo studies are warranted to fully elucidate their comparative efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of Peiminine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the disposal of Peiminine, a steroidal alkaloid, to ensure laboratory safety and environmental protection.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[1][3]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC27H43NO3[4]
Molecular Weight429.64 g/mol [4]
Melting Point267°C[4]
Boiling Point567.1±50.0 °C (Predicted)[4]
Density1.18±0.1 g/cm3 (Predicted)[4]
SolubilityChloroform (Slightly), Ethanol (Slightly, Sonicated)[4]
Hazard StatementsH302, H312, H332: Harmful if swallowed, in contact with skin, if inhaled[1][4]

Experimental Protocol: this compound Disposal

Materials:

  • This compound waste (solid or in solution)

  • Appropriate chemical waste container, clearly labeled "Hazardous Waste: Toxic Alkaloid"

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Chemical fume hood

  • Spill kit for toxic powders or solutions

Procedure:

  • Segregation and Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Small Quantities of Aqueous Solutions:

    • For very dilute aqueous solutions, consult with your institution's EHS for guidance. Some facilities may permit disposal down the drain with copious amounts of water after neutralization, though this is not a generally recommended practice.

  • Solid Waste and Concentrated Solutions:

    • Solid this compound and concentrated solutions must be disposed of as hazardous chemical waste.

    • Package the waste in a sealed, leak-proof container.

    • Ensure the container is properly labeled with the chemical name ("this compound"), concentration (if applicable), and hazard symbols.

  • Decontamination of Glassware and Surfaces:

    • Thoroughly decontaminate all glassware and work surfaces that have come into contact with this compound.

    • Use a suitable solvent (e.g., ethanol) to rinse surfaces, collecting the rinse as hazardous waste.

    • Follow with a standard laboratory detergent and water wash.

  • Disposal Coordination:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Peiminine_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste or Concentrated Solution waste_type->solid_waste Solid/Concentrated dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid consult_ehs Consult Institutional EHS for Guidance dilute_solution->consult_ehs ehs_pickup Arrange for EHS Pickup and Disposal collect_solid->ehs_pickup consult_ehs->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace institutional policies and procedures. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. It is the user's responsibility to develop proper handling and disposal methods based on their specific conditions of use.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Peiminine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Peiminine, a steroidal alkaloid with potential pharmacological applications. Adherence to these procedural steps will minimize risk and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of harmful dust or aerosols[1][3].
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles[4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.To prevent skin contact and absorption. Thicker gloves generally offer better protection[4][6].
Body Protection Chemical-resistant lab coat or coveralls. An apron may be necessary for larger quantities.To protect skin from accidental spills[7][8].
Foot Protection Closed-toe shoes, preferably chemical-resistant safety boots.To protect feet from spills and falling objects[4].

Operational Plan for Handling this compound

A systematic workflow is crucial for safely handling this compound from receipt to disposal. The following diagram and procedural steps outline a comprehensive operational plan.

G cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE gather_mats Assemble Materials (Spatula, Weighing Paper, Containers) don_ppe Don PPE gather_mats->don_ppe Proceed to Handling weigh Weigh this compound (in Fume Hood) dissolve Dissolve or Prepare (as per protocol) decontaminate Decontaminate Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste doff_ppe Doff PPE wash_hands Wash Hands Thoroughly wash_hands->exit End of Procedure

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

    • Assemble and inspect all necessary PPE for any defects.

    • Gather all required materials, such as spatulas, weighing paper, and sealable containers, to minimize movement during the procedure.

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Carefully weigh the required amount of this compound. Avoid creating dust.

    • Proceed with the experimental protocol, such as dissolving the compound in a suitable solvent.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent.

    • All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be considered hazardous waste.

    • Collect all contaminated waste in a clearly labeled, sealed container.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including unused this compound and contaminated disposables, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain[3].

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

By implementing these safety measures and following this structured operational plan, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peiminine
Reactant of Route 2
Peiminine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.